Product packaging for Bromodichloromethane(Cat. No.:CAS No. 75-27-4)

Bromodichloromethane

Cat. No.: B127517
CAS No.: 75-27-4
M. Wt: 163.83 g/mol
InChI Key: FMWLUWPQPKEARP-UHFFFAOYSA-N
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Description

Overview of Bromodichloromethane as a Trihalomethane (THM)

This compound (BDCM) is a member of the trihalomethane (THM) group of chemical compounds. knowyourh2o.com With the chemical formula CHBrCl₂, it is a colorless, nonflammable liquid at room temperature. wikipedia.orgnih.gov It is slightly soluble in water but readily evaporates into the air. wikipedia.orgnih.gov Trihalomethanes are organic chemicals characterized by a single carbon atom bonded to one hydrogen atom and three halogen atoms—in the case of this compound, one bromine and two chlorine atoms. knowyourh2o.comencyclopedia.com Other common THMs found in drinking water include chloroform (B151607), dibromochloromethane, and bromoform. knowyourh2o.com

The physical and chemical properties of this compound are significant in understanding its behavior in the environment. It has a molecular weight of 163.83 g/mol , a boiling point of 90°C, and a melting point of -57°C. wikipedia.orgsigmaaldrich.comchemicalbook.com These properties contribute to its presence in both water and air. wikipedia.org

Historical Context of this compound Research and Discovery

The history of this compound is intrinsically linked to the practice of water disinfection. The chlorination of drinking water, a practice that began in the early 1900s, was a major public health achievement that dramatically reduced waterborne diseases. taylorandfrancis.commedmaxpub.com However, the unintended consequences of this process began to surface decades later.

In 1974, Dutch chemist Johannes Rook discovered the formation of trihalomethanes, including this compound, in chlorinated drinking water. encyclopedia.comtaylorandfrancis.comiwaponline.com This discovery, independently confirmed by Bellar and colleagues in the United States in the same year, revealed that chlorine reacts with naturally occurring organic matter present in the water to form these by-products. iwaponline.comcdc.govepa.gov This finding prompted further research into the potential health effects of these newly identified compounds. Shortly after their discovery, concerns were raised about the potential carcinogenicity of THMs, leading the U.S. Environmental Protection Agency (EPA) to establish regulations for total THMs in drinking water in 1979. encyclopedia.comepa.gov

Significance of this compound as a Disinfection By-Product (DBP)

This compound is primarily significant as a disinfection by-product (DBP) formed during the chlorination of drinking water. cdc.govewg.org DBPs are chemicals created when disinfectants like chlorine react with natural organic and inorganic matter in the source water. thermofisher.comwaterportal.casac-isc.gc.ca this compound is one of the most frequently detected trihalomethanes in treated drinking water, second only to chloroform. cdc.govoup.com

The formation of this compound is influenced by several factors, including the concentration of organic precursors and bromide in the water, the chlorine dose, temperature, and pH. nih.govthermofisher.com Its presence in municipal water supplies is a direct result of the essential public health practice of water disinfection. health.state.mn.us While vital for killing harmful microorganisms, this process inadvertently creates a host of chemical by-products, with this compound being a key compound of concern. health.state.mn.usspringwellwater.com Levels of this compound can even increase within water distribution systems as long as chlorine and organic precursors are present. nih.govnih.gov

Multidisciplinary Relevance in Environmental Science, Toxicology, and Public Health

The study of this compound is a multidisciplinary endeavor, spanning environmental science, toxicology, and public health.

Environmental Science: From an environmental perspective, the focus is on the formation, fate, and transport of this compound in water systems. health.state.mn.us Research in this area investigates how different water treatment processes can be optimized to minimize its formation. ontosight.ai While most this compound in water eventually evaporates, its potential to leach into groundwater is also a consideration. nih.gov Small amounts of this compound are also produced naturally by marine algae. wikipedia.orgnih.gov

Toxicology: Toxicological studies examine the adverse health effects of this compound. The U.S. Department of Health and Human Services and the U.S. Environmental Protection Agency have classified this compound as reasonably anticipated to be a human carcinogen and a probable human carcinogen, respectively. wikipedia.orgvirginia.gov Animal studies have shown that oral exposure to this compound can cause tumors in the kidneys, liver, and colon. nih.govnih.gov

Public Health: In the realm of public health, the primary concern is the potential risk to human populations through exposure to this compound in drinking water. ontosight.ai Exposure can occur through ingestion, inhalation during showering or bathing, and dermal absorption. oup.comontosight.ai Epidemiological studies have explored associations between exposure to disinfection by-products, including this compound, and various health outcomes, although direct causal links in humans are complex to establish due to concurrent exposure to multiple chemicals. nih.govvirginia.gov The overarching goal is to balance the microbial risks of untreated water with the chemical risks of disinfection by-products. health.state.mn.us

Structure

2D Structure

Chemical Structure Depiction
molecular formula CHBrCl2 B127517 Bromodichloromethane CAS No. 75-27-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bromo(dichloro)methane
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InChI

InChI=1S/CHBrCl2/c2-1(3)4/h1H
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InChI Key

FMWLUWPQPKEARP-UHFFFAOYSA-N
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Canonical SMILES

C(Cl)(Cl)Br
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Molecular Formula

CHBrCl2
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DSSTOX Substance ID

DTXSID1020198
Record name Bromodichloromethane
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Molecular Weight

163.83 g/mol
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Physical Description

Dichlorobromomethane is a clear colorless liquid. (NTP, 1992), Colorless liquid; [HSDB], COLOURLESS LIQUID.
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Boiling Point

189 °F at 760 mmHg (NTP, 1992), 90 °C
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Solubility

5 to 10 mg/mL at 66 °F (NTP, 1992), Very soluble in ethanol, ethyl ether, benzene and acetone; slightly soluble in carbon tetrachloride., Very soluble in organic solvents; miscible with chloroform, In water, 3.968X10+3 mg/L at 30 °C, Solubility in water, g/100ml at 20 °C: 0.45 (poor)
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Density

1.98 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.980 g/cu m 20 °C, 1.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.3
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Vapor Density

Relative vapor density (air = 1): 5.6
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Vapor Pressure

50 mmHg at 68 °F (NTP, 1992), 50.0 [mmHg], 50 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 6.6
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Color/Form

Liquid, Colorless liquid

CAS No.

75-27-4
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Melting Point

-67 °F (NTP, 1992), -57 °C
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Environmental Occurrence and Distribution of Bromodichloromethane

Formation Mechanisms of Bromodichloromethane in Aquatic Systems

The formation of this compound in aquatic systems is a complex process influenced by several factors. The primary mechanism involves the chemical reaction between chlorine-based disinfectants, natural organic matter, and bromide ions present in the water. cdc.gov

Chlorination and Halogenation of Natural Organic Matter

The principal source of this compound is its formation during the chlorination of water that contains natural organic matter (NOM). cdc.govca.gov NOM, which includes substances like humic and fulvic acids, acts as a precursor for the formation of various disinfection byproducts, including trihalomethanes. biomedpharmajournal.orgdergipark.org.tr When chlorine is added to water for disinfection, it reacts with this organic matter. ewg.org

The presence of bromide ions in the water is a critical factor. nih.gov Chlorine can oxidize bromide ions to form hypobromous acid, which is a highly reactive brominating agent. dergipark.org.trepa.gov This hypobromous acid then reacts with the natural organic matter, leading to the formation of brominated trihalomethanes like this compound. dergipark.org.trepa.gov The reaction mechanism involves the substitution of hydrogen atoms on the organic precursor molecules with both chlorine and bromine atoms. researchgate.net

Influence of Water Quality Parameters on this compound Formation

Several water quality parameters significantly affect the rate and extent of this compound formation. These include the concentration of bromide ions, pH, temperature, the concentration of organic precursors, and the contact time with chlorine. cdc.govbiomedpharmajournal.org

Role of Bromide Ion Concentration

The concentration of bromide ions in the source water is a key determinant in the formation of this compound. nih.gov An increase in the initial bromide level leads to a higher yield of total trihalomethanes and a shift in the distribution towards more brominated species, including this compound and dibromochloromethane, at the expense of chloroform (B151607). dergipark.org.trnih.govtennessee.edu This is because bromide is more reactive than chlorine with natural organic matter. dergipark.org.tr The presence of bromide increases the rate and extent of DBP formation. ascelibrary.org

Bromide ConcentrationImpact on THM Formation
Low Primarily chloroform formation.
Increasing Increased formation of total THMs, with a shift towards brominated THMs like BDCM and DBCM. dergipark.org.trnih.govtennessee.edu
High Predominance of brominated THMs; chloroform production may be suppressed. ucf.edu
Impact of pH and Temperature on this compound Production

Both pH and temperature play a significant role in the formation of this compound. nih.govnih.gov

pH: The formation of total trihalomethanes generally increases with higher pH. witpress.comcanada.ca However, the speciation of THMs is also affected. An increase in pH from 6 to 8.5 has been observed to increase chloroform formation while decreasing the formation of this compound and dibromochloromethane. nih.gov Conversely, other studies suggest that higher pH creates an alkaline environment that can lead to faster chlorination and increased THM formation. witpress.com

Temperature: Higher water temperatures generally lead to an increased rate of reaction between chlorine, organic matter, and bromide, resulting in higher concentrations of trihalomethanes, including this compound. biomedpharmajournal.orgnih.govnih.gov The formation of THMs can be exponentially higher with increasing temperature. researchgate.net For instance, one study noted that THM concentrations in summer can be approximately double those in winter due to higher temperatures and increased precursor concentrations. canada.ca

ParameterEffect on this compound Formation
Increasing pH Can lead to decreased BDCM formation, while increasing chloroform. nih.gov
Increasing Temperature Generally increases the rate of BDCM formation. nih.govnih.gov
Effect of Organic Precursor Concentration (e.g., Humic and Fulvic Substances)

The concentration and nature of natural organic matter, such as humic and fulvic acids, are fundamental to the formation of this compound. nih.govnih.gov These substances act as the primary precursors for trihalomethane formation. biomedpharmajournal.orgdergipark.org.tr An increase in the concentration of these organic precursors generally leads to a higher potential for trihalomethane formation when water is chlorinated. biomedpharmajournal.orgdergipark.org.tr The molecular weight of the NOM can also influence the type of THMs formed, with lower molecular weight NOM tending to form more brominated THMs. ajol.info

Organic Precursor (NOM) ConcentrationImpact on this compound Formation
Low Lower potential for THM formation.
High Higher potential for THM formation. biomedpharmajournal.orgdergipark.org.tr
Chlorine Contact Time and Residual Chlorine Influence

The duration of contact between chlorine and the organic precursors in the water, as well as the concentration of residual chlorine, significantly impacts the formation of this compound. nih.gov

Contact Time: The formation of trihalomethanes is not instantaneous and continues as long as residual chlorine and precursors are present. dergipark.org.tr Longer contact times between chlorine and organic matter generally result in higher concentrations of trihalomethanes. biomedpharmajournal.orgwitpress.com This means that THM levels can continue to increase as water travels through a distribution system. canada.ca

Chlorine Dose and Residual: A higher initial chlorine dose can lead to a greater formation of trihalomethanes. witpress.comepa.ie The presence of a chlorine residual in the distribution system allows for the continued formation of these byproducts. canada.ca The World Health Organization recommends a free chlorine residual of at least 0.5 mg/L for at least 30 minutes of contact time at a pH below 8.0 for effective disinfection. nih.gov

FactorInfluence on this compound Formation
Longer Contact Time Increased formation of THMs. biomedpharmajournal.orgwitpress.com
Higher Chlorine Dose Increased formation of THMs. witpress.comepa.ie
Presence of Residual Chlorine Allows for continued THM formation in the distribution system. canada.ca

Modeling of this compound Formation in Disinfection Processes

The formation of this compound (BDCM) during water disinfection is a complex process influenced by numerous factors. Consequently, significant research has been dedicated to developing predictive models that can estimate the concentration of BDCM and other trihalomethanes (THMs) under various conditions. These models are crucial tools for water treatment facilities to manage disinfection by-product (DBP) levels and ensure regulatory compliance.

Kinetic models are frequently employed to describe the rate of THM formation. The process can be complex, sometimes conceptualized as having both a fast and a slow reacting fraction of natural organic matter (NOM) precursors. nih.gov Long-term THM formation has been successfully described using second-order kinetics. nih.gov Semi-empirical equations have also been developed to predict the concentrations of individual THMs, including this compound, as functions of key operational parameters like temperature, chlorine dose, and contact time. acs.org

The primary factors influencing BDCM formation that are typically incorporated into these models include the concentration of organic matter, bromide ion concentration, chlorine dose, pH, temperature, and reaction time. carexcanada.cainchem.orgiarc.fr For instance, studies have shown that increased bromide ion concentrations lead to higher levels of total THMs, with a notable increase in the formation of this compound and dibromochloromethane, while chloroform formation decreases. iarc.fr Conversely, increasing the pH from 6.0 to 8.5 has been observed to increase chloroform formation while decreasing the formation of BDCM and dibromochloromethane. iarc.fr Higher temperatures generally accelerate the reaction rates, leading to increased formation of most THM species, including BDCM. iarc.fr

Various modeling approaches have been utilized, from multiple linear regression (MLR) to more complex artificial neural networks (ANN). dss.go.thewg.orgvalleywater.org MLR models establish relationships between BDCM levels and the influential water quality and operational parameters. dss.go.thewg.org More advanced ANN models have demonstrated a greater ability to predict THM formation across a wide range of conditions. dss.go.thvalleywater.org These predictive models can be validated using data from real-world water supply systems, and some have shown excellent performance in estimating BDCM concentrations. iarc.fr The development of such models is a continuous area of research, aiming to provide water utilities with reliable tools for risk-cost balance analyses and the implementation of best management practices for controlling DBP formation. iarc.frdss.go.th

Natural Formation and Biogenic Sources of this compound

While the primary source of this compound in the environment is as a by-product of water disinfection, natural formation also contributes to its presence.

Production by Marine Microalgae and Macroalgae

This compound is a major component of the organohalides naturally produced by marine algae. inchem.orgiarc.frnih.gov Both microalgae and macroalgae have been identified as biogenic sources of this compound. carexcanada.cacdc.gov The biosynthesis and subsequent release of this compound by these marine organisms contribute to its detection in seawater and the air above the ocean. cdc.gov Studies have identified various species of marine algae as producers of a range of halogenated hydrocarbons, including this compound.

Natural Formation in Soil Environments

Evidence suggests that this compound is also formed naturally in soil environments. acs.orgdss.go.thtno.nl Studies of soil air in rural and forested areas have detected this compound, with concentration gradients that suggest the soil itself is a source. dss.go.th In a Douglas fir forest in the Netherlands, this compound was detected in soil-air samples at depths ranging from 10 to 160 meters, while it was not detected in the ambient air just above the soil surface. cdc.gov While direct confirmation through certain field studies has been challenging due to low concentration levels, the observed concentration gradients strongly indicate natural production within the soil. acs.orgtno.nl Furthermore, experiments involving the enrichment of topsoil with potassium bromide have demonstrated the soil's potential to naturally form brominated trihalomethanes, including chlorodibromomethane (B127499) and bromoform. acs.orgdss.go.th

Occurrence and Concentration in Environmental Compartments

Drinking Water Systems

This compound is frequently detected in finished drinking water as a result of the chlorination process. carexcanada.cainchem.org Its concentration can vary significantly depending on the source water quality, particularly the levels of natural organic matter and bromide, and the specific treatment processes employed. cdc.gov Generally, treated surface water tends to have higher concentrations of BDCM compared to treated groundwater due to the higher organic matter content in surface water sources. carexcanada.ca

Concentrations of this compound in public water supplies have been documented in numerous surveys worldwide. For example, a survey of 113 U.S. cities between 1976 and 1977 reported a mean this compound concentration of 18 parts per billion (ppb). nih.gov A later survey from 1981 to 1982 focusing on finished water from groundwater sources found a median concentration of approximately 1.8 ppb. nih.gov In Canada, while most water treatment plants maintain BDCM levels well below the national guideline, some small community systems have shown higher average concentrations. carexcanada.ca It has also been noted that BDCM levels can increase within water distribution pipes (B44673), with estimates of a 30% to 100% rise as the water travels from the treatment plant to the consumer's tap. nih.gov

The following table provides a summary of this compound concentrations found in various public drinking water supplies as reported in different studies.

Location/SurveyYear(s) of SurveyConcentration Range/ValueNotes
113 U.S. Cities1976-1977Mean: 18 ppbSurvey of various public water supplies. nih.gov
New Orleans, LA (USA)Pre-regulation116 ppb in finished waterHighest detected concentration before regulations. nih.gov
945 U.S. Groundwater Supplies1981-1982Median: ~1.8 ppbSurvey focused on finished water from groundwater. nih.gov
40 Michigan Water Supplies (USA)Not specifiedMedian: 2.7 ppb nih.gov
70 Canadian Communities1976-1977Average: 22.7 µg/L (for total THMs)Sampled 0.8 km from treatment plant. who.int
Southern Ontario, CanadaEarly 1980s7.1–63 µg/L (for total THMs)Sampled 1.6 km from treatment plant. who.int
35 U.S. Sources1988-1989Overall Median (Chloroform): 14 µg/LBDCM is a component of total THMs. who.int
U.S. Surface Water Systems (>10,000 people)1987-1989Mean (Chloroform): 58.7 µg/L in distribution systemBDCM is a component of total THMs. who.int
100 German Cities1977<0.1 to 14.2 µg/L (for Chloroform)BDCM is a component of total THMs. who.int
Chiang Mai, ThailandNot specified0.00–87.12 μg/LDetected in the water distribution system. mdpi.com

ppb (parts per billion) is equivalent to µg/L (micrograms per liter). The table includes data for total trihalomethanes (TTHMs) or chloroform where specific this compound data was not provided in the summary, as BDCM is a key component of the TTHM group.

Distribution System Dynamics and this compound Levels

The concentration of this compound can increase within drinking water distribution systems. This increase is estimated to be between 30% and 100% as the water travels through the pipes. nih.gov The formation of BDCM is a continuous process as long as residual chlorine and organic precursors are present in the water. nih.gov

Several factors within the distribution system influence the levels of BDCM and other trihalomethanes (THMs). These include:

pH and Temperature: An increase in pH and water temperature can lead to higher concentrations of THMs. nih.goviwaponline.com

Residence Time: The longer the water remains in the distribution system, the more time there is for the reaction between chlorine and organic matter to occur, leading to increased THM formation. iwaponline.com

Pipe Material: The material of the pipes can also play a role. Reactions with dissolved natural organic matter and biofilms present in pipes can contribute to THM formation. iwaponline.com Some studies have shown that the concentration of THMs can vary depending on the pipe material, with different rates of formation observed in materials like steel pipes. iwaponline.com

Flow and Mixing: The hydraulics of the distribution system, including flow rates and mixing at junctions, can cause significant variability in THM concentrations throughout the network. iwaponline.com

A study of a water supply system in São Paulo State, Brazil, found that mean levels of this compound increased as the water moved from the treatment plant to the consumer's tap. The concentrations were 6.8–15.8 μg/l in treated water, 9.8–23.3 μg/l in the reservoir, and 11.5–27.8 μg/l in tap water. nih.gov

Impact of Disinfectant Type on this compound Concentrations

The choice of disinfectant used in water treatment significantly impacts the formation of this compound.

Chlorine-based Disinfectants: Chlorine is the most common disinfectant that leads to the formation of BDCM and other trihalomethanes when it reacts with organic matter and bromide in the water. cdc.govepa.ie The use of gaseous chlorine and sodium hypochlorite (B82951) in swimming pools has been shown to produce notable levels of BDCM. iarc.fr

Chlorine Dioxide: Switching from chlorine to chlorine dioxide as a disinfectant can dramatically reduce the formation of this compound. A study in a Swedish community demonstrated that changing the disinfectant from chlorine to chlorine dioxide resulted in a significant decrease in BDCM levels in tap water, from a range of 0.84–1.2 μg/l down to 0.021–0.023 μg/l. nih.gov

Bromine-based Disinfectants: In swimming pools, the use of bromine-based disinfectants has been associated with lower concentrations of this compound compared to chlorine-based disinfectants. iarc.fr

The following table illustrates the effect of different disinfectants on the mean concentrations of this compound in swimming pools in France:

DisinfectantMean this compound Concentration (μg/L)
Surchlor GR 60 (anhydrous sodium dichloroisocyanurate)4.5
Gaseous chlorine11.10
Sodium hypochlorite14.18
Bromine0.5
Data from a study of 10 covered swimming pools in France. iarc.fr

Surface Water Contamination and Levels

This compound is detected in surface waters, typically at lower concentrations than in treated drinking water. nih.gov Raw river water may have undetectable levels, but after treatment with chlorine, the concentration increases. nih.gov For instance, one study found that raw river water had less than 0.1 μg/l of BDCM, which increased to 20.8 μg/l in the finished water. nih.gov In Minnesota, there have been limited detections of BDCM in surface water, mainly near landfills, with levels around 1 µg/L. health.state.mn.us

Groundwater Contamination and Levels

This compound can contaminate groundwater through various means, including the use of chlorinated water for irrigation, leaking swimming pools and water lines, and seepage from waste sites. cdc.gov Because volatilization is restricted in groundwater, the transport of BDCM can be significant. cdc.gov

A survey of finished water supplies from groundwater sources between 1981 and 1982 found BDCM in 445 out of 945 supplies, with a median concentration of approximately 1.8 ppb. nih.gov In Minnesota, BDCM has been detected in groundwater at levels up to 11 µg/L. health.state.mn.us A U.S. Geological Survey study from 1986-2001 found that chloroform was the most frequently detected THM in untreated groundwater from drinking-water supply wells, with other THMs like this compound also being detected. usgs.gov

Atmospheric Presence and Distribution

Due to its high vapor pressure, this compound readily volatilizes and enters the atmosphere. cdc.gov It is estimated that over 99% of all this compound in the environment exists in the air. cdc.gov In the atmosphere, it is slowly degraded by chemical reactions, with an estimated half-life of 2 to 3 months. cdc.govnih.gov

Atmospheric concentrations of this compound have been measured in various locations. Trace levels of 0.7–6.7 ng/m³ were observed in the air above the Atlantic Ocean. cdc.gov In a forest area in southern Germany, a concentration of 3.4 ng/m³ was recorded. iarc.fr Air samples from indoor and outdoor swimming pools have shown a wide range of concentrations, from 0.2 to 210 µg/m³. cdc.gov

Presence in Wastewater Discharges

This compound is detected in the wastewater from industrial discharges and municipal wastewater treatment facilities. cdc.gov Concentrations typically range from 1 to 100 μg/L. cdc.gov An effluent from a wastewater treatment plant in Boston Harbor had a mean BDCM concentration of 4.5 μg/l. nih.gov The formation of BDCM can occur during the chlorination of wastewater, which is a common disinfection practice. canada.ca

Detection in Other Media (e.g., Food, Beverages, Swimming Pool Water)

This compound can be found in various other media, primarily due to the use of chlorinated water in their production or treatment.

Food and Beverages: BDCM has been detected in foods and beverages made with chlorinated water. cdc.gov One study found BDCM in cola beverages at mean ranges of 0.9–5.9 μg/l and in other soft drinks at levels of 0.1–3.3 μg/l. nih.gov Another analysis found BDCM in seven process waters at levels up to 14.1 μg/kg, in three soft drinks at 1.2–2.3 μg/kg, and in three ice creams at 0.6–2.3 μg/kg. nih.gov The U.S. Food and Drug Administration's Total Diet Study found BDCM in 46 food products at concentrations ranging from 3 to 37 ppb. nih.gov

Swimming Pool Water: Chlorinated swimming pools are a significant source of this compound. cdc.gov Concentrations are influenced by factors like the number of swimmers, chlorine dosage, and bromide content of the source water. cdc.gov Studies have found a wide range of BDCM concentrations in swimming pool water. For example, in Bremen, Germany, the range of means in four pools with a mixed water source was 15–60 μg/l, while in four pools with a groundwater source, it was 0.1–25 μg/l. nih.gov In Lubbock, Texas, outdoor pools had concentrations of 1–72 μg/l, and indoor pools had levels of 1.5–90 μg/l. nih.gov

The following table summarizes the concentrations of this compound found in various swimming pool settings:

Location/TypeThis compound Concentration (μg/L)
Bremen, Germany (mixed river/groundwater source)15–60 (mean range)
Bremen, Germany (groundwater source)0.1–25 (mean range)
Lubbock, TX, USA (outdoor pools)1–72
Lubbock, TX, USA (indoor pools - chlorination only)1.5–90
Data compiled from various studies. nih.gov

Analytical Methodologies for Bromodichloromethane Quantification

Sample Preparation Techniques for Environmental and Biological Matrices

Proper sample preparation is a critical step in the analytical workflow for BDCM quantification. cdc.gov Given its volatile nature and relatively low water solubility, care must be taken during handling and storage to prevent its loss from environmental and biological samples. cdc.gov Several techniques are utilized to extract and concentrate BDCM from the sample matrix before instrumental analysis. cdc.govs4science.at

Extraction Methods (e.g., Solvent Extraction)

Solvent extraction, also known as liquid-liquid extraction (LLE), is a conventional and widely used method for isolating bromodichloromethane from aqueous samples. nih.govepa.gov This technique partitions the analyte from the sample matrix into an immiscible organic solvent. cdc.gov For instance, U.S. EPA Method 501.2 specifies the extraction of trihalomethanes from a 10 mL water sample with 2 mL of a suitable solvent. epa.gov Pentane is a commonly used solvent in this method. scielo.brepa.gov The extraction efficiency of this technique is generally high for trihalomethanes. researchgate.net One study reported mean extraction efficiencies of 98% for this compound from water using n-pentane. researchgate.net

For solid or semi-solid biological matrices, such as adipose tissue, solvent extraction is also the most common separation procedure. cdc.gov Organic solvents like diethyl ether are used to extract the compound. cdc.gov The efficiency of the extraction can often be improved by homogenizing the tissue with the solvent to ensure better contact and cell lysis. cdc.gov In the analysis of solid waste samples, methanol (B129727) has been used as an extraction solvent prior to further concentration steps. nih.gov

While effective, LLE can be time-consuming and requires significant amounts of high-purity organic solvents, which can be a source of contamination. epa.govselcuk.edu.tr

Purge-and-Trap Techniques

Purge-and-trap (P&T) is a dynamic headspace technique and a standard method for the analysis of volatile organic compounds (VOCs) like this compound in aqueous and solid samples. cdc.govscielo.brepa.gov This method involves bubbling an inert gas (such as helium or nitrogen) through a sample, which strips the volatile compounds from the matrix. cdc.govnih.gov The vapor is then carried to a trap containing one or more sorbent materials where the analytes are retained. cdc.govera.org.mt After purging is complete, the trap is rapidly heated, and the desorbed analytes are backflushed with an inert gas into a gas chromatograph for analysis. cdc.govera.org.mt

This technique is well-suited for biological samples that are readily soluble in water, such as blood and urine. cdc.gov It is also the most convenient procedure for most liquid and solid environmental samples. cdc.gov U.S. EPA Methods 5030C and 5035A describe purge-and-trap procedures for aqueous and solid samples, respectively. epa.govepa.gov The purging efficiency can be affected by factors such as temperature, purge time, and gas flow rate. nih.gov For some water-soluble compounds, purging at an elevated temperature (e.g., 80°C) can improve efficiency. epa.govepa.gov

Commonly used adsorbent materials in the trap include graphitized carbon black (e.g., Carbotrap®) and porous polymers like 2,6-diphenyl-p-phenylene oxide (e.g., Tenax®). cdc.govera.org.mt Often, a combination of different sorbents is used in multi-layer traps to efficiently capture a wide range of volatile compounds. epa.gov

Headspace Analysis

Headspace analysis is a widely used technique for the determination of volatile compounds like this compound in various matrices. cdc.govnih.gov It is valued for its speed, simplicity, and good reproducibility. cdc.gov The method is based on the partitioning of the analyte between the sample matrix and the gaseous phase (headspace) in a sealed vial. cdc.gov After equilibrium is established, a portion of the headspace gas is withdrawn and injected into a gas chromatograph.

This technique is frequently applied to the analysis of biological samples. cdc.gov However, the partitioning of this compound between the sample and the headspace is dependent on the nature of the matrix (e.g., blood, tissue). cdc.goversnet.orgiwaponline.com Therefore, the conditions must be optimized for each different type of matrix to ensure accurate quantification. cdc.gov Headspace analysis has been successfully used to detect this compound in seawater and blood. nih.govoup.com For instance, one method for analyzing blood samples involved headspace solid-phase microextraction (a variation of the technique) followed by gas chromatography-mass spectrometry. oup.com

Solid-Phase Microextraction (SPME)

Solid-phase microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique that combines extraction and pre-concentration into a single step. s4science.atnih.gov The method utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase. s4science.at The fiber can be exposed directly to the sample (direct immersion) or to the headspace above the sample (headspace SPME). nih.gov Analytes partition from the sample matrix onto the fiber coating. cdc.gov After extraction, the fiber is retracted and transferred to the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. cdc.govs4science.at

SPME is widely used for the analysis of trihalomethanes, including this compound, in water and other matrices. s4science.atresearchgate.netscielo.br The choice of fiber coating is critical for extraction efficiency. researchgate.netscielo.br Commonly evaluated fibers for trihalomethanes include those with coatings such as Polydimethylsiloxane (PDMS), Carboxen/Polydimethylsiloxane (CAR/PDMS), and Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). researchgate.netresearchgate.netmdpi.com Studies have shown that DVB/CAR/PDMS fibers are often suitable for a broad range of disinfection by-products, including this compound. researchgate.net The PDMS/DVB fiber has also been selected for providing a broader linear range and better repeatability in some applications. researchgate.net Compared to liquid-liquid extraction, SPME avoids the use of organic solvents and can offer better or similar sensitivity and reproducibility. researchgate.netmdpi.com

Adsorbent Resins and Thermal Desorption

This method involves passing a sample, typically water or air, through a cartridge or tube packed with a synthetic polymer or other adsorbent material. cdc.gov The organic analytes, including this compound, are adsorbed onto the resin while the bulk of the sample matrix passes through. cdc.govscielo.br The trapped analytes are subsequently recovered by heating the adsorbent material and flushing with a gas, a process known as thermal desorption. cdc.gov The desorbed compounds are then introduced into a gas chromatograph for analysis. cdc.govepa.gov

A variety of adsorbent resins are available, with Tenax® (a porous polymer of 2,6-diphenyl-p-phenylene oxide) and graphitized carbon-based adsorbents (e.g., Carbotrap®, Carbosieve™) being among the most widely used. cdc.govepa.govsisweb.com Tenax® is particularly effective for a wide range of hydrocarbons and other volatile organic compounds. sisweb.commpg.de This technique is applicable for removing halocarbons from water and for sampling air. cdc.gov For air analysis, a known volume of air is passed through a canister or tube containing the adsorbent, which is then thermally desorbed. cdc.gov The selection of the appropriate adsorbent or combination of adsorbents depends on the specific compounds being targeted. sisweb.com

Chromatographic and Spectrometric Detection Methods

Following sample preparation, instrumental analysis is required to separate, identify, and quantify this compound. The standard analytical technique for volatile organic compounds like this compound is gas chromatography (GC). cdc.gov GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. For definitive identification and quantification, the GC is coupled with a detector. cdc.gov

Several types of detectors are suitable for this compound analysis. Electron Capture Detectors (ECD) and Halogen-Sensitive Detectors (HSD) are often preferred due to their high sensitivity for halogenated compounds. cdc.gov A comparison of liquid-liquid extraction with an ECD and purge-and-trap with an electrolytic conductivity detector (ELCD) showed both methods to be effective for trihalomethane analysis in drinking water. scielo.br Another option is the Flame Ionization Detector (FID), although it is generally less sensitive to halogenated compounds than ECD or HSD. cdc.gov

For unequivocal confirmation of the compound's identity, mass spectrometry (MS) is the method of choice. cdc.gov When coupled with GC (GC/MS), it provides both retention time data and a mass spectrum of the compound, which serves as a chemical fingerprint. cdc.govepa.gov Selected Ion Monitoring (SIM) mode can be used in GC/MS to enhance sensitivity and selectivity by monitoring only specific ions characteristic of this compound. epa.gov EPA Method 501.3, for example, uses a purge and trap system with GC/MS for the analysis of trihalomethanes. epa.gov

Data Tables

Table 1: Analytical Methods for this compound in Biological Matrices

Sample MatrixPreparation MethodAnalytical MethodSample Detection LimitPercent RecoveryReference
Adipose TissuePurge from liquefied fat at 115°C; trap on silica gel; desorb thermallyGC/HSD0.8 µg/LNot Reported iarc.fr
Blood SerumPurge from water-serum mixture at 115°C; trap on Tenax/silica gel; desorb thermallyGC/HSD0.8 µg/LNot Reported iarc.fr
BloodHeadspace SPMEGC/MS0.4 - 4.1 ng/L (Cmax)Not Applicable oup.com

Table 2: Analytical Methods for this compound in Environmental Matrices

Sample MatrixPreparation MethodAnalytical MethodSample Detection LimitPercent RecoveryReference
Drinking WaterLiquid-Liquid Extraction with pentaneGC/ECD0.5 µg/L~100% scielo.br
Drinking WaterPurge and TrapGC/ELCD0.40 µg/L (LOQ)Not Reported scielo.br
Drinking WaterPurge and TrapGC/MS0.07 µg/LNot Reported epa.gov
WaterPurge and Trap (EPA 5030C)GC/MS (EPA 8260C)0.01 µg/LNot Reported era.org.mtera.org.mt
Groundwater/SoilMethanol Extraction, Purge and TrapGC/ECD (Method 8010)0.10 µg/LNot Reported nih.goviarc.fr
Groundwater/SoilMethanol Extraction, Purge and TrapGC/MS (Method 8240)5 µg/L (PQL)Not Reported nih.goviarc.fr
WaterHeadspace SPME (PDMS-DVB fiber)GC/MS0.078 - 0.52 µg/LNot Reported researchgate.net

LOQ = Limit of Quantification; PQL = Practical Quantification Limit

Gas Chromatography (GC) with Various Detectors

Gas chromatography is a cornerstone technique for the analysis of volatile organic compounds like this compound. nih.gov The method involves separating the compound from a mixture as it passes through a specialized column. Following separation, a detector is used for quantification. The choice of detector is critical, as it determines the sensitivity and selectivity of the analysis. cdc.govnih.gov

The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, making it particularly suitable for analyzing this compound. cdc.govnih.gov This detector operates by capturing electrons in a controlled environment; when an electronegative compound like this compound passes through, it captures electrons, causing a measurable decrease in the detector's current, which is proportional to the compound's concentration. shimadzu.com ECD is often preferred for its high sensitivity. cdc.govnih.gov For instance, U.S. Environmental Protection Agency (EPA) methods for water analysis have utilized solvent extraction followed by GC-ECD. iarc.frnih.gov A headspace GC method coupled with a micro-ECD achieved a limit of detection (LOD) below 0.5 µg/L for this compound. mdpi.com

The Flame Ionization Detector (FID) is a general-purpose detector capable of analyzing almost all organic compounds. shimadzu.com While it is a suitable device for detecting this compound, it is generally less sensitive to halogenated compounds compared to detectors like ECD or HSD. cdc.govnih.goviarc.frnih.gov The FID works by pyrolyzing the sample in a hydrogen-air flame, which produces ions that generate a current proportional to the amount of organic material present. shimadzu.com

Microcoulometric gas chromatography is another established method for the determination of this compound in water samples. iarc.frnih.gov This technique involves a reaction furnace where the column effluent is combusted, converting the halogenated compounds into titratable ions. A microcoulometer then measures the electrical charge required to neutralize these ions, providing a quantitative measurement of the original compound. This method, often used in conjunction with a purge-and-trap system, provides good specificity for halogenated organics. iarc.fr

A Halogen-Sensitive Detector (HSD), also known as an electrolytic conductivity detector, is specifically designed for the selective detection of halogen-containing compounds. cdc.govnih.gov Along with ECD, HSD is often the preferred detector for analyzing this compound due to its high sensitivity for halogenated compounds. cdc.govnih.gov EPA methods for analyzing solid waste have employed GC with an electrolytic conductivity detector, achieving a detection limit of 0.10 μg/L for this compound. nih.gov

Microcoulometric Gas Chromatography

Gas Chromatography-Mass Spectrometry (GC-MS)

For definitive identification and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. cdc.govnih.gov This technique combines the separation power of GC with the highly specific detection capabilities of a mass spectrometer, which identifies compounds based on their unique mass-to-charge ratio. cdc.gov GC-MS provides a high degree of confidence in the identification of this compound, even in complex sample matrices. nih.gov

Various EPA methods, such as 501.3, 8240, and 8260B, utilize GC-MS for the analysis of volatile organic compounds, including this compound, in water and solid waste. nih.govepa.govepa.gov The method is applicable to a wide range of sample types, from drinking water to oily wastes and soils. epa.gov Recent advancements have coupled techniques like headspace solid-phase microextraction (HS-SPME) with GC-MS to streamline sample preparation and analysis. mdpi.com

Improvements in Sensitivity and Detection Limits

Continuous advancements in analytical instrumentation and methodologies have led to significant improvements in the sensitivity and detection limits for this compound. nih.gov Newer methods focus on enhancing sample preparation, chromatographic separation, and detection technology to achieve quantification at the parts-per-trillion (ng/L) level. researchgate.net

For example, EPA Method 501.3, which uses GC-MS with selected ion monitoring, reports a method detection limit (MDL) of 0.07 µg/L for this compound in drinking water. epa.gov A validated liquid-liquid extraction (LLE) GC-MS method demonstrated a limit of detection (LOD) of less than 0.13 µg/L and a limit of quantification (LOQ) of less than 0.40 µg/L. nih.gov Another study developing a method for emerging disinfection by-products achieved MDLs between 15-100 ng/L for most compounds by using a specialty-phase GC column and advanced mass spectrometry techniques. researchgate.net The use of headspace GC with micro-ECD has also proven effective, achieving LODs below 0.5 µg/L. mdpi.com

The table below summarizes the detection limits for this compound achieved by various analytical methods.

Table 1: Detection Limits for this compound using Various Analytical Methods

Analytical Method Sample Matrix Detection Limit (µg/L) Reference
HS-GC-µECD Drinking & Recycled Water < 0.5 mdpi.com
GC-HSD (Method 8010) Water 0.10 nih.gov
GC-MS (Method 501.3) Drinking Water 0.07 epa.gov
LLE-GC-MS Environmental Samples < 0.13 (LOD), < 0.40 (LOQ) nih.gov
HS-SPME-GC/MS Water 0.05 (Linear Range Start) mdpi.com
GC-MS (Method 8240) Groundwater/Soil 5 (Practical Quantification Limit) nih.gov

Biomarkers of Exposure and Their Measurement

Biomarkers are crucial for assessing human exposure to this compound, providing direct evidence of the compound's absorption into the body. cdc.gov These indicators can be the unchanged chemical itself, its metabolites, or the products of interaction between the chemical and biological molecules. cdc.gov For this compound, the most frequently utilized biomarkers of exposure are its levels in blood, exhaled air, and urine. cdc.govcdc.gov As the compound is excreted relatively quickly, these measurements are indicative of recent exposure. cdc.gov

Blood this compound Levels

The concentration of this compound in the blood is a primary and widely used biomarker of exposure. cdc.gov Analytical methods are available to measure low levels of the compound in blood, though these tests require specialized equipment and are not routinely performed in standard clinical settings. epa.govcdc.gov The preferred analytical technique for quantifying this compound in blood involves gas chromatography (GC) coupled with mass spectrometry (GC-MS). cdc.govnih.gov Sample preparation methods like purge-and-trap and solid-phase microextraction (SPME) are used to isolate the volatile compound from the complex blood matrix before analysis. nih.govoup.commdpi.comoup.com

Research has demonstrated that blood this compound levels increase following various activities involving chlorinated water. Studies comparing different exposure routes have found that showering and bathing lead to higher blood concentrations than the consumption of tap water, highlighting the significance of dermal and inhalation pathways. cdc.govoup.comnih.gov For instance, one study observed that showering was the largest contributor to blood this compound levels, followed by bathing and then drinking water consumption. cdc.gov

Controlled studies have provided specific data on the pharmacokinetics of this compound. Following ingestion of ¹³C-labeled this compound, blood concentrations peaked rapidly, typically within 5 to 30 minutes, and then declined to near or below the limit of detection within four hours. oup.comresearchgate.net In contrast, after a one-hour dermal exposure, blood concentrations were significantly higher and remained detectable for up to 24 hours. oup.comresearchgate.net

Table 1: Research Findings on Blood this compound Levels After Exposure

StudyExposure ActivityKey Findings on Blood Concentrations (ng/L)Citation
Backer et al. (2000)Bathing, Showering, IngestionMedian post-exposure concentrations were 17 ng/L for bathing, 19.4 ng/L for showering, and 3.8 ng/L for ingestion, compared to pre-exposure levels of 2.3-2.8 ng/L. oup.com
Nuckols et al. (2005)ShoweringMedian blood concentrations increased 3- to 4-fold after showering, reaching 38 and 43 ng/L at two different study sites. nih.gov
Leavens et al. (2007)Ingestion (Oral)Peak concentrations (Cmax) ranged from 0.4 to 4.1 ng/L, occurring 5 to 30 minutes post-exposure. oup.comresearchgate.net
Leavens et al. (2007)Dermal (Forearm Submersion)Blood concentrations ranged from 39 to 170 ng/L after a 1-hour exposure. oup.comresearchgate.net

Exhaled Breath Analysis

Analysis of exhaled breath provides a non-invasive and reliable method for assessing recent exposure to volatile organic compounds (VOCs) like this compound. cdc.govthermofisher.comresearchgate.netnih.gov The concentration of the compound in alveolar air is representative of its concentration in the blood due to gas exchange in the lungs. researchgate.netnih.gov This method is often preferred over blood sampling because it is painless, avoids potentially infectious waste, and simplifies the analysis of a gas-phase analyte. researchgate.netnih.gov

Analytical techniques for breath analysis typically involve a preconcentration step to detect the very low concentrations of VOCs present. A common approach is the "single breath canister" (SBC) technique, where an individual alveolar breath sample is collected directly into an evacuated canister. researchgate.netnih.gov The collected sample is then analyzed using methods such as thermal desorption coupled with gas chromatography-mass spectrometry (GC-MS). thermofisher.comnih.gov

Studies have shown that activities such as showering, bathing, and swimming in chlorinated pools lead to significant increases in exhaled breath concentrations of this compound. nih.govnih.govcsic.es Following exposure, the levels in exhaled breath decline rapidly. cdc.gov One study estimated the elimination half-life from alveolar air to be approximately 26 minutes. cdc.gov Another estimated a half-time of 0.45–0.63 minutes in blood based on alveolar elimination in swimmers after a two-hour exposure. cdc.gov

Table 2: Analytical Methodologies and Findings for Exhaled Breath Analysis

AspectDescriptionCitation
Sampling Technique"Single Breath Canister" (SBC) for direct collection of individual alveolar breath samples. researchgate.netnih.gov
Analytical MethodThermal Desorption (TD) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). thermofisher.comcarm.es
Detection Limits (Exhaled Breath)A limit of detection of 0.044 mg/m³ for this compound has been reported. carm.es
Post-Exposure FindingsSignificant increases in breath levels were observed after showering and bathing. Levels in alveolar air rapidly decline post-exposure, returning to pre-exposure levels within an hour. nih.govcdc.gov
Elimination Half-LifeEstimated at 26 minutes in one study. Another study estimated a half-time of 0.45–0.63 minutes based on alveolar elimination. cdc.gov

Urine and Fat Levels

In addition to blood and breath, this compound can be measured in human urine and fat. epa.govcdc.gov However, because the compound is rapidly eliminated from the body, primarily through exhalation, only smaller amounts are excreted in urine and feces. cdc.govcdc.goviarc.fr Animal studies show that after oral administration, urinary and fecal elimination accounted for only a small percentage of the dose. iarc.fr Despite the low levels, urine analysis can still serve as a biomarker of recent exposure. cdc.gov Biomonitoring data from the U.S. population indicates that the geometric mean for urinary this compound is typically below the detection limit of 6.00 pg/mL. cdc.gov

One study investigated urinary mutagenicity as a potential marker of exposure and effect. oup.com After controlled oral and dermal exposures to ¹³C-bromodichloromethane, urine was collected and tested for mutagenicity. oup.comresearchgate.net A notable increase in post-dose urine mutagenicity was observed in a majority of dermally exposed subjects and a smaller portion of orally exposed subjects. oup.com

Due to its lipophilic nature, absorbed this compound is distributed throughout the body and can accumulate in adipose tissue. cdc.govcdc.gov The highest concentrations of the compound following absorption are found in fat, as well as in the liver, lungs, and kidneys. cdc.govcdc.gov The analysis of fat for this compound levels can provide an indication of longer-term or cumulative exposure, but this requires invasive sample collection.

Table 3: Quantification of this compound in Urine and Fat

Biological MatrixAnalytical Approach & FindingsCitation
UrineCan be measured, but typically found in low amounts as it is a minor excretion route. The U.S. geometric mean is below the detection limit of 6.00 pg/mL. Urinary mutagenicity has been explored as a potential biomarker. cdc.govoup.com
FatThis compound distributes to fat tissue due to its lipophilic properties. Analysis can indicate cumulative exposure but is invasive. Highest concentrations post-absorption are found in fat. cdc.govcdc.gov

Identification and Quantification of Metabolic Adducts

The biotransformation of this compound can produce reactive intermediates that have the ability to form covalent bonds with cellular macromolecules, such as DNA and proteins, creating metabolic adducts. epa.govnih.govepa.gov These adducts are considered significant biomarkers as they can reflect not only exposure but also a biologically effective dose that has reached and interacted with a target molecule. cdc.govepa.gov

A key metabolic pathway involves the conjugation of this compound with glutathione (B108866), a reaction catalyzed by the enzyme Glutathione S-transferase theta 1-1 (GSTT1-1). cdc.govcdc.govnih.gov This process can lead to the formation of reactive metabolites that covalently bind to DNA, forming DNA adducts. oup.comoup.comcdc.govnih.gov The formation of these adducts is considered a critical step in the mechanism of toxicity. nih.gov

The identification and quantification of these adducts present analytical challenges due to their instability and the very low levels at which they are likely to be formed. epa.govnih.gov Highly sensitive techniques such as immunoassays and ³²P-postlabeling assays have been suggested for their detection. epa.gov Research using ¹⁴C-labeled this compound has successfully demonstrated its covalent binding to DNA and the model nucleophile deoxyguanosine in laboratory settings, confirming that adduct formation occurs. nih.gov This research highlights that while the detoxification capacity for this compound is high in the liver, the capacity for bioactivation that leads to adducts is only modestly decreased in other tissues like the kidney and large intestine, which are target sites for cancer in animal studies. nih.gov

Table 4: Analysis of this compound Metabolic Adducts

Adduct TypeMetabolic PathwayAnalytical MethodologiesCitation
DNA AdductsGSTT1-1 catalyzed conjugation with glutathione, leading to reactive intermediates that bind to DNA, particularly deoxyguanosine.³²P-postlabeling assays, immunoassays, use of radiolabeled compounds (e.g., ¹⁴C) with subsequent hydroxyapatite (B223615) chromatography or HPLC. epa.govnih.gov
Protein AdductsMetabolic intermediates can bind to proteins.Considered potential biomarkers, though less studied than DNA adducts for this compound. epa.govepa.gov

Toxicological Research on Bromodichloromethane

Carcinogenicity Studies and Mechanisms

Bromodichloromethane is classified as "reasonably anticipated to be a human carcinogen" by the U.S. National Toxicology Program and as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC). nih.govinchem.org This is based on sufficient evidence from animal studies, while data from human studies are considered inadequate to definitively establish a causal link. nih.govinchem.org

Evidence from Animal Carcinogenicity Studies

Target Organ Tumorigenesis (e.g., Liver, Kidney, Intestine)

Oral exposure to this compound has been shown to induce tumors in multiple organs in rodent studies. nih.gov Gavage administration (direct delivery to the stomach) in F344/N rats and B6C3F1 mice resulted in a significant increase in the incidence of adenomatous polyps and adenocarcinomas in the large intestine of both male and female rats. inchem.orgiarc.fr Additionally, an increased incidence of kidney tubular cell adenomas and adenocarcinomas was observed in male and female rats, as well as in male mice. iarc.frepa.gov Female mice also showed an increase in hepatocellular adenomas and carcinomas. nih.goviarc.fr

In studies where this compound was administered in drinking water, it induced neoplastic nodules and adenofibrosis of the liver in rats. inchem.orgiarc.fr One drinking water study reported an increased combined incidence of hepatocellular adenoma or carcinoma in male rats and hepatocellular adenomas in female rats. nih.gov However, another drinking water study found no carcinogenic effects in male F344/N rats or female B6C3F1 mice. nih.gov

The liver and kidneys are recognized as primary target organs for the toxic effects of this compound, which is consistent with the localization of biotransformation processes in these organs. gezondheidsraad.nlbrieflands.com

Interactive Data Table: Target Organ Tumorigenesis in Animal Studies

Species/SexRoute of AdministrationTarget OrganTumor Type
Rat (Male & Female)GavageLarge IntestineAdenomatous Polyps, Adenocarcinomas
Rat (Male & Female)GavageKidneyTubular-cell Adenomas, Adenocarcinomas
Mouse (Male)GavageKidneyTubular-cell Adenomas, Adenocarcinomas
Mouse (Female)GavageLiverHepatocellular Adenomas, Carcinomas
Rat (Male)Drinking WaterLiverHepatocellular Adenoma or Carcinoma (combined)
Rat (Female)Drinking WaterLiverHepatocellular Adenoma
Dose-Response Relationships and Species/Sex Susceptibility

Carcinogenicity studies have demonstrated dose-response relationships for this compound-induced tumors. In gavage studies with F344/N rats and B6C3F1 mice, the incidence of tumors in the large intestine and kidneys of rats, and in the kidneys of male mice and livers of female mice, increased with the dose. epa.gov

For instance, in a National Toxicology Program (NTP) study, the combined incidence of adenocarcinomas and adenomatous polyps in the large intestine of male rats was 0/50 in the control group, 13/49 in the low-dose group, and 45/50 in the high-dose group. epa.gov Female rats showed a similar trend with incidences of 0/46, 0/50, and 12/47, respectively. epa.gov

Species and sex differences in susceptibility have also been observed. For example, in gavage studies, male mice developed kidney tumors, while female mice developed liver tumors. epa.gov In drinking water studies, male rats showed an increased incidence of liver tumors, while no significant increase was seen in male mice. gezondheidsraad.nl These differences may be partly explained by variations in metabolism. iarc.fr

Interactive Data Table: Dose-Response for Large Intestine Tumors in Male Rats (Gavage Study)

Dose GroupIncidence of Adenocarcinomas and/or Adenomatous Polyps
Control0/50
Low Dose13/49
High Dose45/50
Studies in Genetically Modified Animal Models

To further investigate the carcinogenic potential of this compound, studies have been conducted using genetically modified mice that are predisposed to developing cancer, such as Tg.AC hemizygous and p53 haploinsufficient mice. gezondheidsraad.nlnih.gov In these studies, mice were exposed to this compound via drinking water, gavage, or dermal application. gezondheidsraad.nlnih.gov

The results from these studies showed no evidence of carcinogenic activity of this compound in either the Tg.AC or p53 haploinsufficient mouse models. nih.gov While non-neoplastic lesions like renal tubule degeneration in males and fatty changes in the liver of females were observed, no increase in tumors was seen. gezondheidsraad.nlnih.gov The researchers concluded that these specific genetically modified mouse models may not be as sensitive as conventional rodent models for detecting the carcinogenicity of this compound. nih.gov

Epidemiological Studies and Human Cancer Risk

Specific Cancer Types (e.g., Bladder, Colorectal, Rectal)

Epidemiological studies have suggested a potential link between exposure to trihalomethanes (THMs), including this compound, and an increased risk of certain cancers.

Bladder Cancer: Several population-based case-control studies have indicated that exposure to chlorinated water containing BDCM is associated with an elevated risk of bladder cancer. gezondheidsraad.nlmdpi.com A meta-analysis of multiple studies revealed a statistically significant 33% increased risk of bladder cancer when comparing the highest to the lowest THM exposure categories. downtoearth.org.in The risk appears to become more pronounced at higher concentrations of THMs. downtoearth.org.ineastcoastwaterquality.com One study highlighted that the risk of bladder cancer likely increases at THM concentrations above 41 micrograms per liter. downtoearth.org.in The prolonged contact of the bladder tissue with concentrated metabolites of THMs excreted in urine is a proposed mechanism for this association. mdpi.com

Colorectal and Rectal Cancer: The evidence regarding colorectal and rectal cancer is also suggestive of an association. A meta-analysis reported a 15% increased risk of colorectal cancer with high THM exposure. downtoearth.org.in Some studies have specifically implicated brominated THMs, such as this compound, in the increased risk of rectal cancer. oup.comresearchgate.net In one study, the association between THMs and colon cancer was statistically significant at concentrations greater than 19 μg/L up to 47 μg/L. downtoearth.org.in However, for rectal cancer, a statistically significant association was not always reached. downtoearth.org.in Animal studies have shown that this compound can cause aberrant crypts and rare tumors of the large intestine in rats. downtoearth.org.inca.gov

It's noteworthy that some studies have observed sex-specific differences, with the increased risk of both bladder and colorectal cancer being more pronounced in men. downtoearth.org.inoup.com

Interactive Table: Epidemiological Studies on this compound and Cancer Risk

Cancer TypeKey FindingsCitations
Bladder Cancer Associated with a 33% increased risk in high THM exposure groups. downtoearth.org.in
Risk increases at THM concentrations above 41 µg/L. downtoearth.org.in
More pronounced risk in men. downtoearth.org.in
Colorectal Cancer Associated with a 15% increased risk in high THM exposure groups. downtoearth.org.in
Association with colon cancer significant at THM concentrations >19 µg/L. downtoearth.org.in
More pronounced risk in men. downtoearth.org.inoup.com
Rectal Cancer Some studies show an association with brominated THMs. oup.comresearchgate.net
Statistical significance not consistently reached in all studies. downtoearth.org.in
Limitations and Confounding Factors in Human Studies

While human studies suggest a link between this compound exposure and cancer, it is crucial to acknowledge their limitations and the potential influence of confounding factors.

A primary limitation is that most epidemiological studies assess exposure to a mixture of disinfection byproducts in chlorinated water, making it challenging to isolate the specific effects of this compound. carexcanada.caisglobal.org The composition and concentration of these byproducts can vary significantly depending on the water source and treatment processes. isglobal.org

Furthermore, many studies rely on residential THM concentrations as a proxy for individual exposure, which may not accurately reflect personal water consumption habits, inhalation, and dermal absorption from activities like showering and swimming. mdpi.comnih.gov Individual risk factors such as age, sex, smoking status, and occupational exposures can also act as confounders that are not always adequately controlled for in all studies. nih.gov Some register-based studies lack detailed individual risk factor data, relying instead on broader categories like age and socioeconomic status. nih.gov Recall bias in case-control studies, where individuals with a disease may remember past exposures differently than those without, is another potential source of error. cdc.gov

The cross-sectional design of many studies establishes an association at a single point in time but cannot definitively prove causality. downtoearth.org.incdc.gov Therefore, while the evidence is suggestive, it is often considered limited in its ability to establish a direct causal link between this compound and cancer in humans. downtoearth.org.in

Genotoxicity and Mutagenicity Assessments

The genotoxic and mutagenic potential of this compound has been investigated in a variety of laboratory studies.

In Vitro Studies (e.g., Bacterial and Mammalian Cell Assays)

In vitro studies, which are conducted on microorganisms or cells outside their normal biological context, have yielded mixed results regarding the genotoxicity of this compound.

The compound has been shown to induce gene mutations in some bacterial assays, such as the Ames test using various Salmonella typhimurium strains, and in the SOS chromotest with Escherichia coli PQ37. nih.goviarc.fr In mammalian cell assays, this compound induced gene mutations in mouse lymphoma L5178Y cells, but this effect was observed in the presence of an external metabolic activation system. nih.goviarc.fr

Evidence for chromosomal damage is also inconsistent. While some studies reported the induction of chromosomal aberrations in cultured mammalian cells, such as Chinese hamster lung fibroblasts, others did not observe this effect in Chinese hamster ovary cells. gezondheidsraad.nlnih.goviarc.fr Similarly, sister chromatid exchanges, which are exchanges of genetic material between two identical sister chromatids, were observed in cultured human lymphocytes and rat erythroblastic leukaemia cells in some studies, but not in a Chinese hamster cell line. inchem.orgnih.goviarc.fr

Interactive Table: Summary of In Vitro Genotoxicity Studies on this compound

Assay TypeTest SystemResultCitations
Gene Mutation Salmonella typhimurium (Ames test)Positive in some strains nih.goviarc.fr
Escherichia coli PQ37 (SOS chromotest)Positive gezondheidsraad.nlnih.goviarc.fr
Mouse Lymphoma L5178Y cellsPositive (with metabolic activation) nih.goviarc.fr
Chromosomal Aberrations Chinese Hamster Lung FibroblastsSlight increase gezondheidsraad.nl
Chinese Hamster Ovary CellsNegative in some studies nih.goviarc.fr
Sister Chromatid Exchange Cultured Human LymphocytesPositive in a single study inchem.orggezondheidsraad.nl
Rat Erythroblastic Leukaemia CellsPositive nih.gov
Chinese Hamster Cell LineNegative nih.goviarc.fr

In Vivo Studies (e.g., Sister Chromatid Exchange)

In vivo studies, conducted within a living organism, have also provided mixed evidence of this compound's genotoxicity.

A single study reported an increase in sister chromatid exchanges in the bone marrow of mice that were administered this compound. inchem.orggezondheidsraad.nlnih.gov However, other studies using the micronucleus test, which assesses chromosome damage, found inconclusive or negative results in the bone marrow cells of mice treated with the compound. nih.goviarc.froup.com Additionally, this compound did not cause unscheduled DNA synthesis (a measure of DNA repair) in the liver of rats in one study. nih.govoup.comnih.gov

The conflicting results across both in vitro and in vivo studies suggest that the genotoxic potential of this compound may be dependent on the specific test system, cell type, and metabolic conditions. gezondheidsraad.nl

Mechanisms of Genotoxic Damage

The precise mechanisms by which this compound may exert genotoxic effects are not yet fully understood. gezondheidsraad.nl However, research points to several potential pathways.

One primary mechanism is believed to involve the metabolic activation of this compound into reactive intermediates. gezondheidsraad.nl The biotransformation of the compound can occur through oxidative metabolism by cytochrome P450 enzymes, leading to the formation of reactive species that can bind to cellular macromolecules like DNA. gezondheidsraad.nl

Another proposed mechanism involves the induction of primary DNA damage. gezondheidsraad.nl Studies have shown that this compound can cause DNA damage in Escherichia coli and in primary rat and human kidney cells. gezondheidsraad.nl This damage may trigger cellular repair processes, and if not repaired correctly, could lead to mutations.

Hypomethylation, a process that can lead to changes in gene expression, is another area of investigation. It is hypothesized that hypomethylation could contribute to cancer development by activating oncogenes or promoting chromosomal instability. gezondheidsraad.nl While the link between this compound and hypomethylation is still being explored, it represents a potential indirect mechanism of genotoxicity.

Developmental and Reproductive Toxicity

The potential for this compound to cause developmental and reproductive harm has been examined in both human and animal studies, with findings being largely inconsistent.

Epidemiological studies have produced conflicting results. Some studies have reported associations between exposure to disinfection byproducts, including this compound, and adverse developmental outcomes such as an increased risk of stillbirth and spontaneous abortions. cdc.gov Conversely, other studies have found no such associations. cdc.gov Similarly, while one study suggested a shorter time to pregnancy with higher this compound intake, another did not find a link between blood levels of the compound and altered sperm parameters. cdc.gov

Animal Studies on Developmental Effects

Research utilizing animal models has been instrumental in identifying the potential developmental toxicities associated with this compound exposure. These studies have focused on specific outcomes such as fetal toxicity, skeletal development, pregnancy viability, and endocrine disruption.

Fetotoxicity and Skeletal Variations

Studies in rats have identified developmental effects, including delays in skeletal ossification, following exposure to this compound in drinking water. cdc.govcdc.gov One study noted that while there were no adverse effects on the viability, growth, or morphology of rat or rabbit fetuses, minimal delays in the ossification of forepaw phalanges and hindpaw metatarsals and phalanges occurred in rat fetuses at high exposure levels. nih.gov These skeletal variations were considered marginal and potentially linked to maternal toxicity, such as significantly reduced weight gain during pregnancy. nih.gov

Table 1: Skeletal Developmental Findings in Animal Studies

Species Effect Study Finding Citation
Rat Delayed Skeletal Ossification Minimal delays in ossification of forepaw and hindpaw bones. nih.gov
Rat Fetotoxicity Exposure resulted in fetotoxicity. researchgate.net
Rabbit No Skeletal Effects No adverse effects on skeletal morphology were observed. nih.gov
Pregnancy Loss and Full-Litter Resorption

A significant finding in animal research is the induction of full-litter resorption, a form of pregnancy loss, in certain rat strains. cdc.gov Studies have consistently demonstrated that this compound can cause complete pregnancy loss in the F344 rat strain, particularly when administered during a critical window of gestation (gestational days 6-10). cdc.govoup.comresearchgate.net This effect has been described as an "all-or-nothing" phenomenon, where a litter is either entirely resorbed or appears normal at term. oup.com Notably, this high sensitivity to this compound-induced pregnancy loss is strain-specific; Sprague-Dawley rats did not exhibit full-litter resorption even at comparable or higher doses. cdc.govoup.com Research has established a clear dose-response relationship between this compound exposure and the incidence of full-litter resorption in the sensitive F344 rat strain. cdc.gov

Table 2: Incidence of Full-Litter Resorption (FLR) in F344 Rats

Study Finding Citation
Bielmeier et al. (2001) F344 rats had a 62% incidence of FLR, whereas all Sprague-Dawley rats maintained their litters. researchgate.net
Narotsky et al. (1997b) Caused pregnancy loss in F344 rats throughout the period of embryonic organogenesis. oup.com
Bielmeier et al. (2001) The critical period for inducing FLR was gestational days 6-10. researchgate.net
Hormonal Changes

The mechanism behind this compound-induced pregnancy loss in rats has been linked to disruptions in the maternal endocrine system. ca.gov Research indicates that pregnancy loss is associated with marked reductions in serum progesterone (B1679170) and luteinizing hormone (LH) on gestation day 10. nih.gov Further investigation revealed that the decrease in serum LH levels consistently precedes the fall in progesterone. nih.gov The critical period for these effects aligns with the LH-dependent phase of pregnancy in rats. ca.govnih.gov Supporting the hypothesis of an LH-mediated mechanism, studies have successfully prevented this compound-induced pregnancy loss by co-administering an LH agonist, human chorionic gonadotropin (hCG), or exogenous progesterone. nih.gov

Epidemiological Studies on Reproductive Outcomes

Human epidemiological studies have investigated the association between exposure to this compound, primarily as a disinfection by-product in drinking water, and various reproductive outcomes.

Spontaneous Abortion and Stillbirth

Several epidemiological studies suggest a link between this compound exposure and pregnancy loss in humans. ca.gov A key study found that high exposure to this compound in drinking water was associated with an increased risk of spontaneous abortion, an association that remained after adjusting for other trihalomethanes. ca.gov Another study reported an increased risk of stillbirth associated with trihalomethane consumption, with the strongest association observed for this compound exposure. nih.gov When analyzed by cause, the risk was particularly elevated for asphyxia-related stillbirths. nih.govcdc.gov

Table 3: Epidemiological Findings on Spontaneous Abortion and Stillbirth

Outcome Study Finding Citation
Spontaneous Abortion High this compound exposure was associated with an adjusted odds ratio of 2.0. ca.gov
Stillbirth Risk doubled for those exposed to higher levels of this compound compared to lower levels. cdc.gov
Asphyxia-Related Stillbirth A 32% increase in risk was observed with each 10 µg/L increase in this compound. nih.gov
Birth Weight and Gestational Age

The association between this compound exposure and fetal growth metrics like birth weight and gestational age has yielded inconsistent results across various studies. cdc.govcdc.govcdc.gov Some research has reported associations between exposure to trihalomethanes, including this compound, and outcomes such as lower birth weight and an increased risk for delivering a baby that is small for its gestational age (SGA). ca.govsemanticscholar.org For instance, one study found that higher maternal blood concentrations of total trihalomethanes were associated with lower birth weight. semanticscholar.org Conversely, other studies did not find significant associations between residential trihalomethane exposure and birth weight, SGA, or preterm delivery. nih.gov One study even noted that elevated trihalomethanes were associated with an increase in the duration of gestation. ca.gov This variability in findings highlights the complexity of assessing these outcomes in human populations. semanticscholar.org

Table 4: Selected Epidemiological Findings on Birth Weight and Gestational Age

Study Focus Outcome Measured Finding Citation
Blood THM Levels Birth Weight Higher maternal blood TTHM concentrations were associated with lower birth weight. semanticscholar.org
Blood THM Levels Birth Length Higher maternal blood BDCM was negatively associated with length at birth. semanticscholar.org
Water THM Levels Small for Gestational Age (SGA) Evidence of an exposure-response effect of this compound on risk of SGA. ca.gov
Residential THM Uptake Birth Weight Residential THM exposure was not associated with birth weight. nih.gov
Water THM Levels Gestational Age Elevated trihalomethanes were associated with increases in gestational duration. ca.gov
Menstrual Cycle Irregularities

Research into the effects of this compound (BDCM) on the menstrual cycle has revealed potential associations between exposure and irregularities. A prospective study of 403 premenopausal women found a notable decrease in mean cycle length with increasing levels of total trihalomethanes (TTHMs), a group of chemicals that includes BDCM. nih.gov Specifically, at TTHM concentrations greater than 60 µg/L, the adjusted decrease in cycle length was 1.1 days. nih.gov This shortening was primarily attributed to a reduced follicular phase length. nih.gov When examining individual trihalomethanes, the strongest association for this effect was observed with chlorodibromomethane (B127499) and the sum of brominated compounds, including BDCM. nih.gov Another study noted a significant association between drinking water levels of BDCM and a decrease in menstrual cycle length, particularly the follicular phase. cdc.gov These findings suggest that exposure to BDCM may impact ovarian function. nih.gov

Placental Toxicity and Mechanisms

The placenta has been identified as a potential target for this compound toxicity. oup.com Epidemiological studies have suggested a link between exposure to BDCM in drinking water and an increased risk of spontaneous abortion. oup.comca.govnih.gov This has led to research into the mechanisms by which BDCM may affect placental function.

In vitro studies using primary cultures of human term trophoblast cells have shown that BDCM can disrupt the secretion of chorionic gonadotropin (CG), a crucial hormone for maintaining pregnancy. oup.comnih.gov Exposure to BDCM resulted in a dose-dependent decrease in the secretion of both immunoreactive and bioactive CG. oup.comnih.gov Notably, the lowest effective concentration of BDCM was found to be 20 nM. oup.comnih.gov Further research has also indicated that BDCM can inhibit the differentiation of human placental trophoblasts. cdc.govresearchgate.net These findings suggest that by altering placental hormone production and cell development, BDCM could contribute to adverse pregnancy outcomes. oup.com

Immunological Effects

Studies have indicated that this compound may have a suppressive effect on the immune system. cdc.govcdc.gov Both animal and human studies have explored these potential immunological effects.

Research in animal models has demonstrated that oral administration of this compound can impair immune responses. cdc.govcdc.gov Studies in rats and mice have shown decreased responses to both humoral and cell-mediated immune stimulants following gavage administration of BDCM. cdc.govcdc.gov For instance, decreases in antibody-forming cells in the spleen and reduced antibody titers to sheep red blood cells were observed in mice. nih.gov However, other studies have reported no significant adverse effects on immune function in mice and suggest that the immune system may not be a particularly sensitive target for BDCM toxicity in rats, despite some observed changes in non-antigen-specific immunity. nih.govnih.gov A comparison of studies suggests that rats may be more sensitive than mice to the immunotoxicity of BDCM. cdc.govcdc.gov

Investigations into the immunological effects of this compound in humans have identified potential biomarkers of immune function. One epidemiological study found inverse associations between the levels of BDCM in exhaled breath and several biomarkers of immune function. cdc.gov Another study involving swimmers exposed to disinfection byproducts, including BDCM, in a chlorinated pool observed acute changes in serum immune markers. nih.govresearchgate.net This study reported a significant decrease in serum concentrations of several cytokines and chemokines, such as IL-8, CCL22, CCL11, CRP, and CXCL10, and a significant increase in IL-1RA after swimming. nih.govresearchgate.net While these changes point to a perturbation of the immune response, it was difficult to definitively separate the effects of disinfection byproduct exposure from those of physical activity. nih.govresearchgate.net

Suppression of Immune Responses in Animal Models

Mechanisms of Toxicity and Metabolism

The toxicity of this compound is closely linked to its metabolism, which involves biotransformation into reactive intermediates.

The metabolism of this compound in mammals proceeds through three primary pathways:

Cytochrome P450 (CYP) Oxidation: This is the predominant pathway, accounting for a significant portion of BDCM's biotransformation. cdc.govoup.com This oxidative process, primarily catalyzed by the CYP2E1 isozyme, leads to the formation of phosgene (B1210022). cdc.govoup.comepa.gov Other P450 isoforms, such as CYP1A2, CYP2B1/2, and CYP3A4, also contribute to BDCM metabolism. cdc.govepa.gov

Glutathione (B108866) (GSH) Conjugation: This pathway, mediated by glutathione S-transferase (GST), particularly the theta 1-1 isoform (GSTT1-1), produces reactive glutathione conjugates. cdc.govoup.comacs.org Although quantitatively minor, this pathway is toxicologically significant as the resulting intermediates can form DNA adducts, contributing to the genotoxicity of BDCM. oup.comacs.org

Reductive Metabolism: Under low oxygen conditions, BDCM can be metabolized via a reductive pathway, resulting in the formation of a highly reactive dichloromethyl radical. cdc.govoup.comepa.gov

The formation of these reactive intermediates, such as phosgene and the dichloromethyl radical, is believed to be a key mechanism underlying the toxicity of this compound. gezondheidsraad.nl

Role of Cytochrome P450 Enzymes (e.g., CYP2E1)

The metabolism of this compound (BDCM) is significantly influenced by the activity of cytochrome P450 (CYP) enzymes, with CYP2E1 identified as a primary catalyst. oup.comcdc.gov In both rats and humans, CYP2E1 is responsible for the oxidative metabolism of BDCM. cdc.govnih.gov This oxidative pathway is the predominant route for BDCM biotransformation, accounting for an estimated 70–80% of the total metabolic process. oup.com The primary product of this pathway is phosgene, which subsequently hydrolyzes to form carbon dioxide. oup.comcdc.gov

In vitro studies utilizing human liver microsomes have demonstrated that multiple CYP isozymes are involved in BDCM metabolism, including CYP2E1, CYP1A2, and CYP3A4. cdc.govnih.gov However, CYP2E1 exhibits the highest catalytic activity and the lowest Michaelis-Menten constant (Km), indicating a high affinity for BDCM. nih.gov Specifically, the Km for CYP2E1 is approximately 2.9 µM, which is significantly lower than that of CYP1A2 and CYP3A4 (around 60 µM). nih.gov This suggests that at low environmental exposure levels, CYP2E1 is the dominant enzyme in the hepatic metabolism of BDCM in humans. nih.gov

Research indicates that in rats, approximately 90% of BDCM metabolism is carried out by CYP2E1, while in humans, this figure is around 60%, with CYP3A4 accounting for a significant portion of the remainder. cdc.gov The activity of CYP2E1 and other isoforms can be influenced by the level of BDCM exposure. As exposure levels increase, the percentage of metabolism attributed to CYP2E1 tends to decrease. cdc.gov

Studies comparing different species have found that the kinetic parameters for BDCM metabolism by rat and human CYP2E1 are nearly identical. nih.gov However, differences exist for other isoforms like CYP1A2. nih.gov The liver is the primary site of this metabolic activity, followed by the kidney and the nose. canada.ca The rate of biotransformation to carbon dioxide is generally higher in rodent hepatic and renal microsomes than in human equivalents. canada.ca

It has also been noted that BDCM may act as a suicide substrate for certain CYP isoenzymes, such as CYP1A2 and CYP2B1, particularly at high exposure levels. nih.gov This is suggested by decreases in the activity of these enzymes following high exposure. nih.gov

Table 1: Kinetic Constants for this compound Metabolism by Human Cytochrome P450 Isoenzymes

CYP Isoenzyme Km (µM) Relative kcat
CYP2E1 2.9 Highest
CYP1A2 ~60 Lower
CYP3A4 ~60 Lower

Data sourced from in vitro studies with human liver microsomes. nih.gov

Glutathione Conjugation and Adduct Formation

While oxidative metabolism by cytochrome P450 enzymes is the primary pathway for this compound (BDCM) biotransformation, a secondary and toxicologically significant pathway involves conjugation with glutathione (GSH). cdc.gov This reaction is catalyzed by glutathione S-transferase (GST) enzymes, specifically the theta-class GST T1-1. oup.comacs.org Although this pathway is quantitatively minor compared to oxidation, it is critical due to the formation of reactive and mutagenic intermediates. cdc.govnih.gov

The conjugation of BDCM with GSH leads to the formation of an unstable intermediate, S-(dichloromethyl)glutathione (GSCHCl2). acs.orgnih.gov This initial conjugate can then degrade into several metabolites. acs.orgnih.gov The reactive intermediates produced through this pathway are capable of covalently binding to macromolecules like DNA, leading to the formation of DNA adducts, such as deoxyguanosine adducts. oup.com

Research has shown that the reactive intermediates resulting from the GSH conjugation of BDCM are more mutagenic and genotoxic than those derived from the metabolism of dichloromethane. canada.caacs.orgnih.gov The mutagenic potential of various trihalomethanes mediated by GSTT1-1 has been ranked, with this compound showing significant mutagenicity. canada.ca

In vitro experiments have characterized the kinetics of this conjugation reaction in hepatic cytosols from different species. acs.orgnih.gov The activity for conjugating BDCM with GSH follows the order of mouse > rat > human. acs.orgnih.gov The catalytic efficiency of pure recombinant rat GST T1-1 for BDCM conjugation is approximately 3 to 6-fold less than for dichloromethane, suggesting a lower flux through this pathway for BDCM. acs.org The GSTT1-1 genotype in humans can affect the disposition of BDCM, with individuals having the homozygous null genotype showing different pharmacokinetic profiles. researchgate.net

Table 2: Species Differences in Hepatic Cytosolic Glutathione Conjugation Activity for this compound

Species Relative Conjugation Activity
Mouse Highest
Rat Intermediate
Human Lowest

Data based on in vitro studies of hepatic cytosols. acs.orgnih.gov

Strain and Sex Differences in Metabolic Response

Research into the toxicology of this compound (BDCM) has revealed notable differences in metabolic response based on animal strain and sex. These variations can influence the susceptibility of an organism to the toxic effects of the compound.

Interspecies differences in BDCM metabolism are evident between rats and mice. Studies have indicated that rats may be more sensitive to the hepatotoxicity of orally administered BDCM than mice, a difference that may be explained by variations in metabolism. canada.ca For instance, following oral administration, mice were found to eliminate a much higher percentage of the dose as carbon dioxide (40-81%) compared to rats (4-18%), while rats eliminated a larger portion of the parent compound unchanged (41-67%) compared to mice (5-26%). canada.ca

Strain-specific differences have also been observed. For example, a comparison of Wistar and F344 rats suggested that Wistar rats might be more sensitive to BDCM-induced liver effects, although a definitive toxicokinetic basis for this has not been established. cdc.gov Similarly, differences in the metabolism of related compounds like chloroform (B151607) have been noted across various mouse strains, which correlate with susceptibility to nephrotoxicity. canada.ca

Sex-related differences in BDCM toxicity have been more prominently reported in mice than in rats. Male mice appear to be more susceptible to the lethal effects of BDCM than female mice. cdc.govcdc.gov For instance, one study reported LD50 values of 450 mg/kg for male mice and 900 mg/kg for female mice. cdc.govcdc.gov Another study noted 100% mortality in male mice at a dose that caused only 40% mortality in females. cdc.govcdc.gov In contrast, studies on F344 rats have generally shown a lack of significant sex-related differences in response to BDCM. nih.govepa.gov However, some research on Sprague-Dawley rats has indicated that blood and tissue concentrations of certain xenobiotics can be higher in females than males, a difference linked to metabolism. researchgate.net

Table 3: Sex Differences in Acute Lethality of this compound in Mice

Sex LD50 (mg/kg)
Male 450
Female 900

Data from Bowman et al. (1978) as cited in ATSDR (2020). cdc.govcdc.gov

Exposure Assessment and Pharmacokinetics of Bromodichloromethane

Routes of Human Exposure

Humans can be exposed to bromodichloromethane through several routes, primarily associated with chlorinated water. virginia.goviarc.fr This section details the primary pathways of exposure.

Ingestion of Chlorinated Drinking Water

The most significant route of exposure to this compound for the general population is through the ingestion of chlorinated drinking water. cdc.govnih.govinchem.org this compound is not typically present in raw water sources but is formed as a byproduct during the chlorination process used to disinfect drinking water. virginia.govnih.gov This occurs when chlorine reacts with naturally occurring organic matter and bromide ions present in the water. iarc.frcdc.gov

The concentration of this compound in drinking water can vary depending on several factors, including the concentration of organic precursors and bromide, water temperature, pH, and the duration of chlorine contact. cdc.gov It has been reported as the second most frequently detected trihalomethane in drinking water, after chloroform (B151607). cdc.gov Studies have shown that this compound levels can even increase within water distribution systems as long as chlorine and organic precursors are present. nih.gov

A median daily intake of 2.8–4.2 µg of this compound from drinking water has been estimated for the general public. cdc.gov However, this can be significantly higher depending on the water quality and individual water consumption habits. nih.gov

Dermal Absorption (e.g., Bathing, Showering, Swimming)

Dermal absorption during activities such as bathing, showering, and swimming in chlorinated water is another important route of human exposure to this compound. virginia.goviarc.frcdc.gov The skin can directly absorb the compound from the water. virginia.gov

Studies have demonstrated that activities involving significant dermal contact with chlorinated water can lead to a measurable body burden of this compound. nih.gov For instance, the concentration of this compound in the blood has been shown to increase three- to four-fold after showering. nih.gov One study estimated that for a child swimming for two hours a day in a saline pool, the dermal exposure to this compound could typically be 0.003 mg/day, with a maximum of 0.04 mg/day. cdc.gov Research has indicated that for some trihalomethanes, dermal exposure during a 10-minute shower can result in higher blood levels than ingesting one liter of the same water. researchgate.net

Inhalation Exposure (e.g., Volatilization from Water)

Inhalation of this compound that has volatilized from treated water is a significant exposure pathway. virginia.goviarc.frcdc.gov Due to its relatively high vapor pressure, this compound readily evaporates from water into the air, particularly in enclosed, poorly ventilated spaces like bathrooms and indoor swimming pool areas. cdc.govilo.org

Activities such as showering, bathing, and washing dishes can release this compound into the indoor air, where it can be inhaled. virginia.gov The concentration of this compound in the air of indoor swimming pools has been measured to range from 0.2 to 210 µg/m³. cdc.gov Individuals who frequent indoor swimming pools and saunas may have a higher risk of inhalation exposure. nih.gov The volatilization half-life of this compound from rivers and streams has been estimated to range from 33 minutes to 12 days, highlighting its tendency to move from water to air. cdc.gov

Occupational Exposure

Occupational exposure to this compound may occur in specific work environments. iarc.fr The primary routes of occupational exposure are inhalation and dermal contact. cdc.govnih.gov

Workers at facilities that produce or use this compound as a chemical intermediate or reagent are at potential risk. nih.govnih.gov Additionally, individuals working at swimming pools, such as lifeguards, may experience occupational exposure due to the volatilization of the compound from the pool water. cdc.govcdc.gov A National Occupational Exposure Survey conducted from 1981 to 1983 estimated that 3,266 workers in the United States were potentially exposed to this compound. nih.gov

Pharmacokinetic Studies in Humans and Animals

Absorption Rates via Different Exposure Routes

The absorption of this compound into the body has been studied in both humans and animals, revealing different efficiencies depending on the route of exposure.

Oral Absorption: Following ingestion, this compound is rapidly absorbed from the gastrointestinal tract. cdc.gov In human studies, peak blood levels of ¹³C-labeled this compound were observed within 5 to 30 minutes after ingestion. oup.comnih.gov Animal studies in rats also show rapid absorption, with peak blood levels occurring between 5 and 30 minutes after oral administration. cdc.gov However, one study in monkeys reported a later peak at 4 hours post-gavage. cdc.gov While the exact percentage of absorption has not been quantified in all studies, it is considered to be well-absorbed through this route. cdc.gov

Inhalation Absorption: While there is limited direct data on the absorption of this compound following inhalation, it is presumed to be well-absorbed through the respiratory tract based on its physicochemical properties and by analogy to similar compounds like chloroform. cdc.gov Studies of swimmers and pool workers have shown increases in this compound levels in their exhaled air, indicating absorption has occurred. cdc.gov Alveolar air levels of the compound increased rapidly during exposure periods of one to two hours. cdc.gov

Table of Research Findings on this compound Absorption

Table of Chemical Compounds

Distribution to Tissues (e.g., Blood, Adipose Tissue)

Following absorption, this compound is distributed throughout the body. cdc.gov Animal studies have provided insights into its distribution patterns. In rats, after a single intravenous dose, the highest concentrations of this compound were found in fat, followed by muscle, liver, skin, blood, the small intestine, and kidneys. cdc.gov When administered orally to rats, the highest levels were initially found in the stomach, followed by the liver, fat, muscle, and other tissues. cdc.govepa.gov This suggests that the route of exposure can influence the initial distribution.

Studies examining tissue-to-blood ratios have shown the highest levels in the liver and kidneys. cdc.gov Specifically, within the kidneys of rats, radioactivity from labeled this compound was found to be 6 to 8 times higher in the cortex compared to the medulla. cdc.gov No significant differences in concentration were observed between the different sections of the small intestine (duodenum, jejunum, and ileum). cdc.gov

Adipose tissue, due to the lipophilic nature of this compound, is a significant site of distribution. nih.gov However, studies in rats have shown that while the compound is readily absorbed by adipose tissue, it does not appear to bioaccumulate over time with repeated dosing and is quickly eliminated from these tissues once exposure ceases. tandfonline.com The ratio of this compound in adipose tissue to blood serum in rats was found to not differ by more than a factor of three. tandfonline.com

In humans, while direct tissue distribution data is limited, blood levels of this compound have been used as a biomarker of recent exposure. cdc.gov Studies have found that blood concentrations can be influenced by various water-use activities. cdc.gov

Table 1: Tissue Distribution of this compound in Rats This table is based on data from animal studies and illustrates the relative distribution of this compound in various tissues.

TissueRelative ConcentrationKey Findings
Fat/Adipose Tissue HighPreferential distribution due to lipophilicity. nih.gov Does not significantly bioaccumulate with repeated exposure. tandfonline.com
Liver HighA primary site of distribution and metabolism. cdc.govcdc.gov
Kidneys HighHigher concentration in the cortex than the medulla. cdc.gov
Lungs HighSignificant tissue for both absorption and elimination. cdc.gov
Blood MediumServes as the primary transport medium. cdc.gov
Muscle MediumRepresents a significant body compartment for distribution. cdc.gov
Stomach High (initially post-oral)High initial concentration following gavage administration. cdc.govepa.gov
Intestines MediumDistributed throughout the small and large intestines. cdc.gov

Elimination Pathways and Rates (e.g., Exhalation, Urine, Feces)

This compound and its metabolites are eliminated from the body through several pathways, with exhalation being the most significant. cdc.gov Animal studies in rats, mice, and monkeys have consistently shown that the primary route of excretion is through expired air, either as the unchanged parent compound or as metabolites like carbon dioxide. cdc.goviarc.fr

Following a single oral dose in rats, a significant portion of the administered this compound is rapidly metabolized and exhaled. iarc.fr One study found that within 24 hours, approximately 71–82% of a radiolabeled dose was exhaled as carbon dioxide, with an additional 3–6% exhaled as the volatile parent compound and 3–5% as carbon monoxide. cdc.gov

Urinary and fecal excretion represent minor elimination pathways. cdc.govcdc.gov In the same rat study, urinary excretion accounted for about 4% of the dose, while fecal excretion accounted for 0.7–3%. cdc.goviarc.fr

The rate of elimination is relatively rapid. The half-life of this compound following a single oral dose has been estimated to be between 1.5 and 2.5 hours in rats and mice. cdc.gov In monkeys, the half-life was observed to be between 4 and 8 hours. cdc.gov Human studies have also indicated rapid elimination from the blood after ingestion, with concentrations returning to near or below detection limits within 4 hours for most subjects. oup.com However, a slower, second phase of elimination has been observed, likely corresponding to the release of this compound from adipose tissue. oup.com

Table 2: Elimination of this compound in Rats (24 hours post-oral dose) This table summarizes the percentage of an administered dose of radiolabeled this compound excreted via different pathways in rats.

Elimination PathwayPercentage of Administered DoseForm of Excreted Compound
Exhalation ~71-82%Carbon Dioxide
~3-6%Unchanged this compound
~3-5%Carbon Monoxide
Urine ~4%Metabolites
Feces ~0.7-3%Metabolites

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically based pharmacokinetic (PBPK) models are mathematical tools used to simulate the absorption, distribution, metabolism, and excretion of chemicals in the body. nih.gov For this compound, PBPK models have been developed for both rats and humans to better understand its kinetic behavior and to extrapolate findings from animal studies to humans. cdc.govnih.gov

In rats, PBPK models have been used to predict tissue distribution and metabolism following different routes of administration. cdc.gov These models often consist of several compartments representing key organs and tissues such as the liver, kidney, fat, and rapidly and slowly perfused tissues. cdc.gov They incorporate metabolic pathways, including the primary cytochrome P450 (CYP450) oxidative pathway and the minor glutathione (B108866) S-transferase (GST) conjugation pathway. nih.gov PBPK modeling in rats suggests that approximately 97% of metabolism occurs in the liver after oral exposure. cdc.gov

Using a "liter equivalency" approach, one PBPK model estimated that the internal dose from a 20-minute bath in water containing 10 µg/L of this compound was equivalent to drinking water with much higher concentrations, highlighting the importance of non-ingestion exposure routes. nih.gov PBPK models have also been adapted to assess pharmacokinetic variability in different populations, including children, by incorporating age-dependent physiological and metabolic parameters. oup.com

Factors Influencing Exposure and Disposition

Inter-individual Variability (e.g., Enzyme Activity, Genotype, Body Fat)

Significant variability exists among individuals in the absorption, distribution, metabolism, and excretion of this compound. This variability is influenced by a combination of genetic, physiological, and lifestyle factors.

Key metabolic enzymes involved in the biotransformation of this compound include cytochrome P450 2E1 (CYP2E1) and glutathione S-transferase theta 1 (GSTT1). researchgate.netoup.com The activity of CYP2E1, the primary enzyme for oxidative metabolism, can vary substantially between individuals, with some estimates suggesting a 4- to 20-fold difference in activity. nih.gov Genetic polymorphisms in the CYP2E1 gene can influence its expression and activity. researchgate.net Similarly, genetic variations in the GSTT1 gene, such as the homozygous null genotype where the gene is absent, can impact the conjugation pathway of this compound metabolism. researchgate.netoup.com In one human study, 20% of subjects had the GSTT1-1 null genotype. oup.com

Body composition, particularly the percentage of body fat, is another factor influencing the disposition of the lipophilic this compound. oup.comoup.com Individuals with a higher percentage of body fat may have a larger storage compartment for the compound, potentially leading to a longer elimination half-life as it is slowly released back into the bloodstream. oup.com Studies in humans have examined subjects with a range of body fat percentages to assess its effect on pharmacokinetics. oup.comoup.com

Water Usage Patterns and Activities

Human exposure to this compound, a common disinfection byproduct, is not limited to drinking water but also occurs through inhalation and dermal absorption during various water-related activities. virginia.gov The pattern and type of water use can significantly impact the level of exposure. cdc.gov

Activities such as showering, bathing, and swimming in chlorinated pools can lead to significant exposure. virginia.govhealth.state.mn.us Inhalation of volatilized this compound and dermal absorption can be major contributors to the total body burden. cdc.gov One study found that a 10-minute shower could result in higher blood this compound levels than drinking a liter of the same water. cdc.gov Another analysis reported that blood levels of the compound increased by approximately 7- to 16-fold after showering and 8.2- to 12-fold after bathing. cdc.gov Hand dishwashing has also been associated with a 3-fold increase in blood this compound levels. cdc.gov

The duration and frequency of these activities are key determinants of exposure. csic.es For instance, longer showers or more frequent baths can lead to higher uptake. researchgate.net In children, showering and swimming in pools have been identified as the main pathways of exposure, especially when bottled water is the primary source of drinking water. researchgate.net

Environmental Factors

The formation and concentration of this compound in drinking water, which is the primary source of environmental exposure for the general population, are influenced by several environmental and water treatment factors. cdc.gov

This compound is formed when chlorine used for disinfection reacts with naturally occurring organic matter and bromide ions in the source water. cdc.gov Therefore, the characteristics of the source water are critical. Factors that affect its formation include:

Concentration of organic matter and bromide: Higher levels of these precursors lead to greater formation of this compound. cdc.gov

Water Temperature: Higher water temperatures can increase the rate of formation of disinfection byproducts. cdc.govnih.gov

pH: The pH of the water influences the chemical reactions that form trihalomethanes. cdc.gov

Chlorine dose and contact time: The amount of chlorine added and the length of time it is in contact with the water affect the extent of byproduct formation. cdc.gov

As a result, levels of this compound in drinking water can exhibit seasonal variations, often being higher in warmer months. nih.gov Due to its volatility, this compound can evaporate from water into the air, where it is slowly broken down. cdc.gov This volatilization is an important fate process in the environment. cdc.gov

Risk Assessment and Management of Bromodichloromethane

Quantitative Risk Assessment Methodologies

Quantitative risk assessment for bromodichloromethane involves distinct methodologies for evaluating its potential to cause cancer and other adverse health effects. These assessments rely on toxicological data, primarily from animal studies, and employ mathematical models to estimate human health risks at low levels of exposure typical in drinking water.

The carcinogenic risk of this compound is assessed based on evidence of its carcinogenicity in animals. epa.gov Studies have shown that oral exposure to this compound can cause tumors in multiple organs in rats and mice, including the kidney, large intestine, and liver. nih.goviarc.fr The U.S. Environmental Protection Agency (EPA) classifies this compound as "Likely to be carcinogenic to humans" based on sufficient evidence from animal studies. epa.govhealth.state.mn.us

The quantitative estimation of carcinogenic risk often involves the use of a linearized multistage model to extrapolate from the high doses used in animal studies to the low doses relevant to human exposure. nih.gov This model results in a cancer slope factor (SF), which is an estimate of the increased cancer risk per unit of exposure (mg/kg/day). The oral slope factor for this compound has been determined to be 6.2 x 10⁻² per mg/kg-day. epa.gov This factor is then used to calculate the concentration in drinking water that would correspond to a specific level of cancer risk, such as one in a million (10⁻⁶). simcoemuskokahealth.orgredalyc.org For policy purposes, a target risk range of 1 in 10,000 to 1 in 1,000,000 is often used in risk management decisions. simcoemuskokahealth.org

Non-carcinogenic risk assessment for this compound focuses on identifying the highest level of exposure that is not expected to cause adverse health effects over a lifetime. This is known as the Reference Dose (RfD) for oral exposure. epa.gov The RfD is derived from the No-Observed-Adverse-Effect Level (NOAEL) or the Lowest-Observed-Adverse-Effect Level (LOAEL) identified in animal studies. epa.gov

For this compound, the critical non-cancer health effects observed in animal studies include liver and kidney toxicity. epa.govmichigan.gov For instance, fatty degeneration of the liver has been identified as a critical effect. health.state.mn.us The U.S. EPA has established a chronic oral RfD of 2 x 10⁻² mg/kg-day. nih.gov The derivation of this value involves dividing the LOAEL by uncertainty factors to account for interspecies and intraspecies differences. epa.gov The hazard index approach is often used to evaluate the non-carcinogenic risk of multiple chemicals, with a value below one indicating no significant risk. researchgate.netaloki.hu

A significant component of risk assessment for this compound involves the use of uncertainty factors to account for gaps in knowledge when extrapolating toxicological data from animals to humans. simcoemuskokahealth.orgepa.gov These factors are applied to the NOAEL or LOAEL from animal studies to derive a safe exposure level for humans. epa.govcdc.gov

Common uncertainty factors include:

Interspecies Extrapolation: A factor of 10 is typically used to account for the differences in physiology and metabolism between the animal species tested and humans. epa.govcdc.gov

Intraspecies Variability: A factor of 10 is applied to protect sensitive subpopulations within the human population, such as children and the elderly. epa.govcdc.gov

Use of a LOAEL instead of a NOAEL: An additional factor of up to 10 may be used when a NOAEL has not been identified, and the risk assessment must rely on a LOAEL. epa.gov

Database Deficiencies: If there are gaps in the toxicological database, such as a lack of data on reproductive or developmental effects, another uncertainty factor may be applied. epa.gov

For this compound, a total uncertainty factor of 1000 was used in some assessments, combining factors for interspecies and intraspecies differences, and for using a LOAEL. michigan.gov These factors are crucial for ensuring that the derived reference doses and guidance values are protective of public health. cdc.gov

Non-Carcinogenic Risk Assessment

Regulatory Standards and Guidelines

Based on risk assessments, national and international bodies have established regulatory standards and guidelines for this compound and other trihalomethanes (THMs) in drinking water to minimize potential health risks.

Various regulatory agencies have set limits for total trihalomethanes (TTHMs), which include this compound, chloroform (B151607), dibromochloromethane, and bromoform.

United States: The U.S. EPA has set a Maximum Contaminant Level (MCL) for TTHMs at 80 micrograms per liter (µg/L). nih.govhealth.state.mn.usmass.govmultisensorsystems.com Compliance is determined based on a running annual average of quarterly samples. canada.ca The EPA has also established a Maximum Contaminant Level Goal (MCLG) for this compound of zero, reflecting its carcinogenic potential. cdc.gov

World Health Organization (WHO): The WHO has established individual guideline values for each of the four major THMs. For this compound, the guideline value is 60 µg/L. nih.govmultisensorsystems.comnih.gov

European Union: The EU has a standard for total THMs of 100 µg/L. nih.govamazonaws.comdwi.gov.uk Some member states may have more stringent regulations. amazonaws.com

Canada: Health Canada has set a Maximum Acceptable Concentration (MAC) for TTHMs of 100 µg/L, also based on a locational running annual average. canada.ca There is also a specific MAC for this compound of 16 µg/L. canada.ca

These standards are legally enforceable and require public water systems to monitor for THMs and take action if the levels exceed the established limits.

In addition to enforceable standards, various health agencies have developed guidance values and reference doses for this compound. These are not regulatory limits but provide guidance for assessing potential health risks from exposure.

Reference Dose (RfD): The U.S. EPA's chronic oral RfD for non-cancer effects is 0.02 mg/kg/day. nih.govcdc.gov The Agency for Toxic Substances and Disease Registry (ATSDR) has derived an acute-duration oral Minimal Risk Level (MRL) of 0.07 mg/kg/day based on developmental effects in rats. cdc.gov

Guidance Values: The Minnesota Department of Health (MDH) has established a health-based guidance value for this compound in drinking water of 3 µg/L. health.state.mn.ushealth.state.mn.us The World Health Organization's guideline value of 60 µg/L also serves as a guidance level for countries to consider when setting their own national standards. nih.gov

The following tables provide a summary of the regulatory standards and guidance values for this compound.

Table 1: National and International Drinking Water Standards for Trihalomethanes (THMs)

Regulatory Body Contaminant Standard/Guideline Value (µg/L)
U.S. EPA Total THMs 80
World Health Organization This compound 60
European Union Total THMs 100
Health Canada Total THMs 100

Table 2: Guidance Values and Reference Doses for this compound

Issuing Agency Value Type Value
U.S. EPA Chronic Oral Reference Dose (RfD) 0.02 mg/kg/day
ATSDR Acute Oral Minimal Risk Level (MRL) 0.07 mg/kg/day
Minnesota Department of Health Health-Based Guidance Value 3 µg/L

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Chloroform
Dibromochloromethane

National and International Drinking Water Standards for THMs

Strategies for Mitigation and Remediation

The formation and presence of this compound (BDCM) and other disinfection byproducts (DBPs) in drinking water can be addressed through a variety of mitigation and remediation strategies. These approaches primarily focus on optimizing water treatment processes to minimize the formation of DBPs and on technologies to remove them once they have formed.

Water Treatment Optimization for DBP Control

A key strategy for controlling BDCM is to optimize the water treatment process to limit the formation of disinfection byproducts. fontusblue.com This involves managing the levels of both disinfectants and the organic matter present in the water. fontusblue.com

Protecting the quality of the source water is a proactive measure to reduce the formation of trihalomethanes (THMs), including BDCM. olympianwatertesting.com This involves implementing watershed management practices and pollution control to minimize the entry of organic precursors into water treatment plants. olympianwatertesting.com Natural organic matter (NOM), which is ubiquitous in aquatic environments, serves as the primary precursor for DBP formation. iwaponline.com Therefore, reducing the amount of organic material entering water sources can significantly lower the potential for THM formation. bluewatergroup.com

Strategies for source water protection include:

Watershed management: Implementing practices that reduce runoff and control pollution sources within the watershed. olympianwatertesting.com

Control of algae and aquatic plants: Managing the growth of algae and other aquatic plants can reduce the amount of natural organic matter in the water. waterworld.com

Education and outreach: Informing residents, businesses, and agricultural operations about the risks of groundwater contamination and best practices for chemical handling and waste disposal. oregon.gov

The type of disinfectant used in water treatment significantly influences the formation of DBPs. westechwater.com While chlorine is a common and effective disinfectant, it is also a primary contributor to the formation of THMs like BDCM. westechwater.com Consequently, many water utilities are exploring alternative disinfection methods to minimize DBP formation. bluewatergroup.comwaterrf.org

Alternative disinfectants include:

Chloramines: Formed by combining chlorine with ammonia, chloramines are less reactive than free chlorine and can reduce the formation of THMs and haloacetic acids (HAAs). mdpi.comapecwater.com They also provide a stable disinfectant residual in the distribution system. apecwater.comresearchgate.net

Chlorine Dioxide: This disinfectant is effective and results in lower DBP formation. westechwater.com However, it needs to be generated on-site and can be more expensive. westechwater.com

Ozone: Ozone is a powerful oxidant that can be used for primary disinfection. researchgate.net Preozonation has been shown to decrease the formation of THMs and HAAs during subsequent chlorination for most types of water. researchgate.net

Ultraviolet (UV) Light: UV light is effective for pathogen control but does not provide a residual disinfectant, necessitating a secondary disinfectant. bluewatergroup.comwestechwater.com

It is important to note that while alternative disinfectants can reduce the formation of certain DBPs, they may lead to the formation of others. waterrf.orgacs.org For instance, the use of chloramines can promote the formation of nitrosamines and iodinated DBPs. acs.org

Removing the natural organic matter (NOM) that acts as a precursor to DBP formation is a critical strategy for controlling compounds like this compound. iwaponline.commdpi.com Since the complete removal of NOM is often inefficient with conventional methods, various advanced techniques are employed. iwaponline.com

Effective methods for precursor removal include:

Coagulation and Flocculation: Enhanced coagulation techniques can effectively remove organic precursors before chlorination, thereby reducing DBP formation. mdpi.comnumberanalytics.com Optimizing the type and dose of coagulant, as well as the pH and temperature of the water, can significantly impact the removal of DBP precursors. numberanalytics.com

Adsorption: Activated carbon, in both powdered (PAC) and granular (GAC) forms, is widely used to adsorb NOM from water. mdpi.comjscimedcentral.com This process reduces the total organic carbon (TOC) available to react with disinfectants. chemviron.eu

Membrane Filtration: Technologies like nanofiltration and reverse osmosis can be highly effective in removing NOM. waterworld.com

Advanced Oxidation Processes (AOPs): AOPs, such as ozone/UV and UV/H2O2, utilize highly reactive hydroxyl radicals to break down complex organic matter into simpler, less harmful compounds. iwaponline.comtandfonline.com

Biofiltration: Using biologically active filters can help remove biodegradable organic matter, reducing the potential for DBP formation. iwaponline.comnumberanalytics.com

The effectiveness of these methods can be influenced by the specific characteristics of the organic matter present in the water. For instance, activated carbon tends to be more effective at adsorbing hydrophobic NOM. tandfonline.com

Alternative Disinfectants

In-Situ and Ex-Situ Remediation Technologies

Remediation technologies for this compound and other volatile organic compounds (VOCs) can be categorized as either in-situ (in place) or ex-situ (removed for treatment).

Adsorption (e.g., Granular Activated Carbon)

Adsorption using granular activated carbon (GAC) is a prominent ex-situ technology for removing halogenated VOCs like this compound from contaminated water. frtr.gov This process involves pumping the contaminated water through vessels containing GAC, where the dissolved contaminants adhere to the carbon surface. frtr.gov

The effectiveness of GAC in removing trihalomethanes (THMs) has been demonstrated in various studies. amigosdanatureza.org.brresearchgate.net Research has shown that GAC filters can achieve significant removal of THMs, with some studies reporting removal rates of over 78%. amigosdanatureza.org.br The efficiency of GAC is dependent on several factors, including the properties of the carbon media, such as pore size. nih.gov Specifically, a higher prevalence of pores in the 5-10 nm range has been correlated with better removal of dissolved organic carbon and a subsequent reduction in DBPs. nih.gov

GAC can be used in various applications, from large-scale water treatment plants to point-of-use home water filtration systems. amigosdanatureza.org.brsci-hub.se When the GAC becomes saturated with contaminants, it can be regenerated for reuse or disposed of properly. frtr.gov

Below is a table summarizing research findings on the removal of trihalomethanes using Granular Activated Carbon:

Study FocusKey FindingsReference
GAC for THM removal in synthetic watersAchieved an average of up to 87% THM removal, proving to be an efficient low-cost technique. amigosdanatureza.org.br
Adsorbability of NOM onto activated carbonThe order of adsorbability was humic acids > fulvic acids > reservoir natural water. PAC effectively removes these, reducing THM formation potential. jscimedcentral.com
Effectiveness of GAC for THM and precursor removal in Ankara CityGAC adsorption was found to be effective for the removal of both NOM (THM precursors) and THMs themselves. researchgate.net
Influence of GAC media properties on NOM and DBP precursor removalDOC removal and DBP reduction correlated well with the prevalence of pores in the 5-10 nm range. nih.gov
GAC for DBP precursor and trace organic contaminant controlAssists utilities in using GAC filters to meet DBP regulations by controlling precursors and removing other contaminants. waterrf.org
Use of nutshell-based GAC in POU water filtersEvaluated the efficacy of GAC from nutshells in removing this compound, bromoform, and dibromochloromethane. sci-hub.se
Biodegradation in Groundwater

Biodegradation of this compound in groundwater is a significant environmental remediation process, particularly under anaerobic (oxygen-deficient) conditions. nih.gov Studies have shown that while degradation is very limited in aerobic environments, it can be essentially complete under anaerobic conditions. cdc.gov

Research has demonstrated that mixed methanogenic bacterial cultures, often found in sewage and some groundwater environments, are capable of biodegrading this compound. cdc.govircwash.org In laboratory settings with these cultures, degradation was nearly complete within two days under anaerobic conditions. cdc.gov Further studies indicated that repeated culturing could lead to an adaptation of the microbes, resulting in up to 59% loss of the compound over 28 days. cdc.gov The primary mechanism is believed to be reductive dehalogenation. cdc.gov

Table 1: Biodegradation of this compound Under Various Conditions

Condition Degradation Potential Timeframe for Significant Degradation Key Microbial Group
Aerobic Very limited to none Weeks to months Not effective
Anaerobic (Methanogenic) High (essentially complete) As little as 2 days Methanogenic bacteria
Anaerobic (Sulfate-Reducing) Moderate Not specified Sulfate-reducing bacteria
Anaerobic (Denitrifying) Moderate Not specified Denitrifying bacteria
Volatilization and Air Stripping

Volatilization is a primary process for the removal of this compound from water, driven by its relatively high vapor pressure. cdc.govcdc.gov This process involves the transfer of the compound from the liquid phase (water) to the gas phase (air). Air stripping is an engineered treatment technology that enhances this natural process to remove volatile organic compounds (VOCs) like this compound from contaminated water. fwrj.com

The efficiency of volatilization and air stripping depends on several factors, including water and air temperature, turbulence, and the air-to-water ratio. nih.gov The Henry's Law constant for this compound indicates that volatilization from water is a significant fate process. cdc.gov For instance, the volatilization half-life from rivers and streams is estimated to range from 33 minutes to 12 days, with a typical half-life of about 35 hours. cdc.govnih.gov

Air stripping technologies, such as packed towers and diffused aeration systems, are effective in removing this compound from drinking water. fwrj.com In packed tower air strippers, water flows down through a packed medium while air is forced upward, creating a large surface area for mass transfer. fwrj.com Diffused aeration involves bubbling air through a tank of water. fwrj.com These systems can achieve high removal efficiencies for this compound, often exceeding that of less volatile trihalomethanes. fwrj.com However, a consideration for air stripping is the potential for the reformation of trihalomethanes if a chlorine residual is present in the water post-treatment. fwrj.com

Table 2: Factors Influencing this compound Volatilization

Factor Influence on Volatilization Rate
Temperature Higher temperatures increase volatilization.
Turbulence Greater turbulence at the air-water interface increases volatilization.
Henry's Law Constant The value for this compound indicates a high tendency to volatilize.
Air-to-Water Ratio (in Air Stripping) A higher ratio generally improves removal efficiency.
Supercritical Fluid Extraction

Supercritical fluid extraction (SFE) is an advanced separation technology that can be applied to the remediation of contaminated environmental media, including soils and water. researchgate.net This process utilizes a supercritical fluid, most commonly carbon dioxide (CO2), which is brought to a state above its critical temperature and pressure. researchgate.netdiva-portal.org In this supercritical state, the fluid exhibits properties of both a liquid and a gas, allowing it to penetrate solid matrices and dissolve contaminants. mdpi.com

For the removal of organic pollutants like this compound, the contaminated material is contacted with the supercritical fluid. The contaminants dissolve into the fluid, which is then separated from the matrix. researchgate.net The pressure and temperature of the system are then altered, causing the supercritical fluid to return to a gaseous state and release the extracted contaminants for collection and disposal. researchgate.net

The advantages of SFE include its high efficiency, selectivity, and the use of non-toxic, environmentally benign solvents like CO2. acs.orgfyto.nl The selectivity of the extraction can be fine-tuned by adjusting the pressure and temperature, or by adding a co-solvent to modify the polarity of the supercritical fluid. fyto.nl While SFE has been successfully applied to remove a variety of organic contaminants from soils, its application specifically for this compound is less documented in readily available literature. researchgate.net However, its proven effectiveness for other chlorinated hydrocarbons suggests its potential as a remediation technique. acs.org

Table 3: Key Parameters in Supercritical Fluid Extraction

Parameter Description
Temperature Must be above the critical temperature of the fluid (e.g., 31°C for CO2).
Pressure Must be above the critical pressure of the fluid (e.g., 7.4 MPa for CO2).
Fluid Choice Carbon dioxide is most common due to its low cost, non-toxicity, and accessibility.
Co-solvent An organic solvent may be added to modify the solvating power of the supercritical fluid.
Permeable Reactive Barriers

Permeable reactive barriers (PRBs) represent an in-situ groundwater remediation technology designed to intercept and treat contaminant plumes as they flow through the subsurface under a natural gradient. clu-in.orgepa.gov A PRB is constructed by creating a trench in the path of the contaminated groundwater and filling it with a reactive material. clu-in.org The contaminated water passes through this permeable wall, where the contaminants are degraded or immobilized. epa.gov

For chlorinated solvents like this compound, the most common reactive material used in PRBs is zero-valent iron (ZVI). frtr.govenviro.wiki ZVI can effectively degrade a variety of chlorinated organic compounds through reductive dechlorination. frtr.gov As groundwater flows through the ZVI barrier, the iron corrodes and releases electrons, which then react with and break down the chlorinated hydrocarbon molecules into less harmful compounds. clu-in.org

The design of a PRB must consider the site-specific hydrogeology to ensure the contaminant plume is effectively intercepted. enviro.wiki Configurations can include continuous trenches or "funnel and gate" systems, where impermeable walls direct the plume towards a reactive gate. clu-in.org PRBs offer a passive, low-maintenance, and long-term solution for groundwater contamination. clu-in.org Sequenced reactive barriers have also been developed to treat mixed contaminant plumes, for instance, using ZVI to treat chlorinated hydrocarbons followed by a biological treatment step. clu-in.org

Table 4: Common Reactive Materials in Permeable Reactive Barriers for Chlorinated Solvents

Reactive Material Mechanism of Action Target Contaminants
Zero-Valent Iron (ZVI) Reductive Dechlorination Chlorinated solvents (e.g., TCE, PCE, chloroform, carbon tetrachloride)
Biochar Adsorption and microbial degradation Chlorinated hydrocarbons
Compost Promotes sulfate-reducing bacteria for metal precipitation Heavy metals (can be combined with other media for co-contamination)

Point-of-Use Treatment Devices

Point-of-use (POU) treatment devices are systems installed at a single tap or for a whole house to remove contaminants from drinking water immediately before consumption. uaf.edu For the removal of disinfection byproducts like this compound, the most common and effective POU technology is activated carbon (AC) filtration. uaf.eduresearchgate.net

POU devices equipped with activated carbon filters are effective at removing trihalomethanes (THMs), including this compound, through the process of adsorption. uaf.edu Laboratory and field studies have demonstrated that various POU carbon filters can achieve high removal efficiencies for THMs, often greater than 90%. uaf.edu Some studies have shown that activated carbon filters can remove DBPs by approximately 97%. researchgate.net The performance of these devices is generally better for THMs than for other disinfection byproducts like haloacetic acids (HAAs). uaf.edu

Other POU technologies include reverse osmosis (RO) systems, which can also be highly effective at removing a wide range of contaminants, including THMs. researchgate.netresearchgate.net Reverse osmosis filters have been shown to reduce DBP concentrations by 98-100%. researchgate.net The effectiveness of any POU device is dependent on proper maintenance, including regular replacement of filter cartridges according to the manufacturer's instructions. researchgate.netresearchgate.net

Table 5: Effectiveness of Point-of-Use Devices for Trihalomethane Removal

Device Type Removal Mechanism Reported THM Removal Efficiency
Activated Carbon (AC) Filters Adsorption >90%
Reverse Osmosis (RO) Systems Membrane Separation 98-100%

Public Health Interventions and Risk Communication

Public health interventions regarding this compound primarily focus on minimizing exposure through drinking water, which is the main source for the general population. nih.gov Risk communication is a critical component of these interventions, aiming to inform the public about the potential health risks associated with disinfection byproducts and the steps they can take to reduce their exposure. nih.govresearchgate.net

Effective risk communication involves a transparent and timely exchange of information between public health authorities and the community. who.int This includes providing clear information about the levels of this compound and other DBPs in the public water supply, the associated health risks, and the actions being taken by water utilities to manage these levels. nih.gov Building trust with the affected communities is essential for the successful implementation of public health measures. nih.govwho.int

Communication strategies should be tailored to different audiences, including the general public, healthcare professionals, and individuals with specific health concerns. ccacoalition.org This can involve using multiple platforms and channels to disseminate information. who.int For this compound, risk communication may include advising the public on the benefits and proper use of POU water treatment devices or informing them about adjustments in water treatment processes aimed at reducing DBP formation. uaf.eduresearchgate.net The goal is to empower individuals to make informed decisions to protect their health while maintaining confidence in the public water system. who.int

Table 6: Key Elements of Risk Communication for this compound

Element Description
Transparency Openly sharing information about DBP levels and uncertainties. who.int
Timeliness Providing information promptly as it becomes available. who.int
Clarity Using easy-to-understand language to explain complex scientific concepts. who.int
Audience-Specific Messaging Tailoring information for the general public, health professionals, and sensitive populations. ccacoalition.org
Actionable Advice Providing practical steps individuals can take to reduce exposure, such as using POU filters. uaf.edu
Trust Building Fostering a relationship of trust between public health agencies and the community. nih.gov

Future Research Directions and Emerging Issues

Refinement of Mechanistic Toxicology Studies

Future toxicological research on bromodichloromethane (BDCM) is moving towards more nuanced and mechanistically informative studies. A key area of focus is the metabolic activation of BDCM. Mechanistic studies have shown that brominated trihalomethanes (THMs) can be metabolically activated into mutagenic compounds by the glutathione (B108866) S-transferase theta-1 (GSTT1) enzyme. canada.ca This enzyme is active in the urinary tract, and research has demonstrated that GSTT1-mediated metabolism of BDCM generates reactive intermediates that can covalently bind to DNA, suggesting that BDCM is a potential mutagenic carcinogen. canada.ca Further refinement of these studies will involve elucidating the precise chemical identity of all metabolic products and the quantitative contribution of different metabolic pathways to BDCM's toxicity. cdc.gov

There is also a need for more detailed dose-response studies to determine if the metabolic pathways that activate BDCM or the cellular protective mechanisms, such as those involving antioxidants, can become saturated at certain exposure levels. cdc.gov Understanding these saturation kinetics is crucial for more accurate risk assessment. Additionally, toxicokinetic studies have so far primarily used gavage in corn oil for oral exposure. Future studies should utilize an aqueous vehicle to be more representative of human exposure through drinking water. cdc.gov Comparative toxicokinetics are also essential, as studies have revealed differences in metabolic patterns and clearance rates between species, which may explain variations in toxicity. cdc.gov

Advanced Epidemiological Studies with Improved Exposure Assessment

Epidemiological studies have suggested associations between exposure to BDCM and various adverse health outcomes, including cancer and reproductive and developmental effects. oup.comcdc.gov However, a significant limitation of many past studies has been the reliance on measuring total trihalomethanes (TTHMs) in drinking water as a proxy for exposure, without adequately accounting for the different exposure routes (ingestion, inhalation, and dermal absorption) and the specific toxicity of individual THMs like BDCM. eolss.net

Future epidemiological studies are being designed to incorporate more advanced and individualized exposure assessments. This includes the development and use of biomarkers of exposure and effect, which can provide a more accurate picture of an individual's internal dose and biological response. oup.com Prospective cohort studies are particularly valuable as they collect data on exposure and lifestyle factors before the onset of disease, reducing the potential for recall bias. nih.gov

Advanced statistical models are also being employed to better estimate exposure and relative risks, taking into account measurement error and the complex interplay of various confounding factors. europa.eu There is a recognized need for well-designed epidemiological studies in regions with a wide range of contaminant levels and with sufficient sample sizes to detect small but significant health risks. europa.eu Such studies should ideally include detailed information on personal habits that influence exposure, such as showering, bathing, and swimming. nih.gov

Development of Novel Remediation Technologies

The removal of this compound and other trihalomethanes from drinking water is a critical area of research. While conventional water treatment methods like coagulation and filtration can remove some THM precursors, they are not always sufficient. springerprofessional.de A number of novel remediation technologies are under development and show promise for more effective removal of BDCM.

One emerging approach is nanobioremediation, which utilizes biosynthetic nanoparticles. jmaterenvironsci.com For example, studies have investigated the use of α-Fe2O3 (iron oxide) nanoparticles sintered in zeolite to remove THMs from drinking water. The high surface area of the nanoparticles within the zeolite structure was found to increase the absorption capacity for compounds like dichlorobromomethane, dibromochloromethane, and bromoform. jmaterenvironsci.com Another promising technology involves the use of zerovalent iron nanoparticles, which can effectively degrade a wide variety of chlorinated and brominated methanes through chemical reduction. isca.me

Advanced oxidation processes (AOPs) that utilize ozone, UV light, and hydrogen peroxide are also being explored for their ability to degrade THMs. researchgate.net Additionally, technologies like membrane separation and reverse osmosis are effective at removing a broad range of contaminants, including DBPs. springerprofessional.de The development of these novel technologies is crucial for ensuring the safety of drinking water supplies, especially in areas where source water characteristics make DBP formation more likely.

Remediation TechnologyMechanism of ActionPotential for this compound Removal
Nanobioremediation (α-Fe2O3 in zeolite) Adsorption onto high surface area nanoparticlesDemonstrated effectiveness for various trihalomethanes jmaterenvironsci.com
Zerovalent Iron Nanoparticles Chemical reduction of halogenated compoundsEffective for a wide range of chlorinated and brominated methanes isca.me
Advanced Oxidation Processes (AOPs) Degradation of organic compounds through highly reactive radicalsEffective for THM reduction, can be used in combination with other methods researchgate.net
Membrane Separation/Reverse Osmosis Physical separation of contaminants based on size and chargeEffective for general removal of dissolved organics, including DBPs springerprofessional.de

Integrated Multi-Route and Cumulative Exposure Assessments

A significant shift in understanding the risks associated with this compound has been the recognition of the importance of multi-route exposure. While ingestion of contaminated drinking water is one route, dermal absorption and inhalation, particularly during activities like showering, bathing, and swimming, can contribute significantly to the total body burden of BDCM. researchgate.netepa.gov

Research has shown that for some volatile DBPs like BDCM, blood concentrations can be substantially higher after dermal or inhalation exposure compared to oral exposure. researchgate.net One study using ¹³C-labeled BDCM in human volunteers found that blood levels of the compound were 25 to 130 times higher following a one-hour dermal exposure compared to oral ingestion. researchgate.net Furthermore, BDCM remained detectable in the blood for a longer period after dermal exposure. researchgate.net

To better quantify these risks, researchers are developing and refining physiologically based pharmacokinetic (PBPK) models. epa.govnih.gov These models can simulate the absorption, distribution, metabolism, and excretion of BDCM in the human body from various exposure routes. A PBPK model for BDCM was used to estimate the oral liter equivalent concentrations for showering and bathing scenarios. The results indicated that a 10-minute shower or a 20-minute bath in water with 10 µg/L of BDCM could lead to internal doses equivalent to drinking water with much higher concentrations. nih.gov

This highlights the necessity of integrated multi-route and cumulative exposure assessments for a more accurate understanding of the health risks posed by BDCM. Future research will continue to refine these models and incorporate more detailed data on human activity patterns and water use to improve the accuracy of exposure and risk assessments. epa.govepa.gov

Exposure RouteKey Findings
Oral (Ingestion) Historically the primary focus of regulation and research. researchgate.net
Dermal (Skin Absorption) Can lead to significantly higher blood concentrations of BDCM compared to ingestion. researchgate.net Important during bathing and swimming. epa.gov
Inhalation Volatilization of BDCM from heated water (e.g., showers) can be a significant exposure pathway. epa.gov

Assessment of this compound in Complex Mixtures of DBPs

Drinking water is a complex mixture of numerous disinfection byproducts (DBPs), and assessing the health effects of individual compounds like this compound in isolation may not fully capture the real-world risk. toxicology.org There is a growing understanding that the toxicological interactions between different DBPs in a mixture can be significant. These interactions can be additive, synergistic (the combined effect is greater than the sum of individual effects), or antagonistic (the combined effect is less than the sum). acs.org

Future research is increasingly focused on evaluating the toxicity of environmentally realistic DBP mixtures. toxicology.org This involves both toxicological studies on defined mixtures of known composition and the chemical and toxicological evaluation of concentrates from actual treated drinking water. jmaterenvironsci.com One study investigating the effects of a mixture of DBPs, including this compound, on oxidative DNA damage found a less-than-additive effect, suggesting antagonistic interactions between the chemicals in that specific mixture. nih.gov

A novel approach for assessing the risk of DBP mixtures is the Cumulative Relative Potency Factor (CRPF) method. epa.govtandfonline.com This approach integrates principles of dose addition and response addition to estimate the risk from a mixture of chemicals that may have different mechanisms of action. Such integrated approaches are essential because a significant portion of the total organic halogen (TOX) in disinfected water remains unidentified, and the focus on a few regulated DBPs may not account for the full toxicological potential of the mixture. researchgate.net

Genomic and Proteomic Approaches to Understanding this compound Effects

The fields of genomics and proteomics offer powerful tools for elucidating the molecular mechanisms by which this compound exerts its toxic effects. These "omic" technologies allow for the large-scale study of changes in gene expression (transcriptomics), protein expression (proteomics), and metabolic profiles (metabolomics) in response to toxicant exposure. researchgate.netoup.com

By applying these approaches, researchers can identify specific cellular pathways and biological processes that are perturbed by BDCM. For example, toxicogenomic studies can help to identify genes whose expression is altered by BDCM exposure, providing clues about its mechanism of action and potential for carcinogenicity. researchgate.net Proteomic analyses can identify changes in the abundance and post-translational modifications of proteins, which can serve as biomarkers of exposure or effect. acs.org

One study suggested that a large number of transcripts and microRNAs were associated with exposure to brominated THMs, highlighting the complex network of molecular interactions involved. europa.eu Future research in this area will likely involve the integration of multiple "omic" datasets (a "multi-omics" approach) to build a more comprehensive picture of the biological response to BDCM. This can lead to the identification of more sensitive biomarkers for early disease detection and a better understanding of individual susceptibility to BDCM-induced health effects, for instance, due to genetic polymorphisms in metabolizing enzymes like GSTT1. researchgate.net

"Omic" ApproachApplication to this compound Research
Genomics/Transcriptomics Identifying changes in gene expression and microRNA profiles to understand mechanisms of toxicity and carcinogenicity. researchgate.neteuropa.eu
Proteomics Analyzing alterations in protein expression and modification to discover biomarkers of exposure and effect. acs.org
Metabolomics Studying changes in metabolic profiles to understand the systemic effects of BDCM exposure. acs.org

Socioeconomic and Policy Implications of this compound Contamination

The presence of this compound in drinking water has significant socioeconomic and policy implications. Studies investigating the relationship between socioeconomic status (SES) and exposure to trihalomethanes have yielded mixed results. Some studies have found that populations with lower SES may be more highly exposed to environmental pollutants, including some DBPs. researchgate.net However, other research has not found a clear or consistent association between community deprivation and THM concentrations in drinking water. ca.gov This is a critical area for further research, as environmental justice concerns demand that regulatory policies protect all segments of the population equitably.

From a policy perspective, the regulation of BDCM and other THMs is a balancing act. Water disinfection is essential for preventing waterborne diseases, but the formation of potentially harmful DBPs is an unintended consequence. acs.orgcdc.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and Health Canada have established maximum contaminant levels (MCLs) for total trihalomethanes in drinking water. canada.cahealth.state.mn.us These regulations are based on assessments of the health risks of DBPs, but they also consider the feasibility and cost of treatment technologies. researchgate.net

Future policy discussions will likely focus on several key areas. These include the potential need for regulations on individual THMs, given that brominated THMs like BDCM appear to be more toxic than chloroform (B151607). canada.ca There is also ongoing debate about whether current MCLs are sufficiently protective of public health, particularly for sensitive subpopulations. As our understanding of the health effects of BDCM and other DBPs improves through advanced research, and as new water treatment technologies become more accessible, these regulatory standards will continue to be re-evaluated.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.